molecular formula C53H51Cl2FN6O9S B15522960 ABBV-467

ABBV-467

Cat. No.: B15522960
M. Wt: 1038.0 g/mol
InChI Key: BOMNURVTAHAEBQ-KWIIHVIGSA-N
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Description

MCL-1 Inhibitor ABBV-467 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1;  Mcl-1;  Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, MCL-1 inhibitor this compound targets and binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins. This promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family of proteins, is upregulated in cancer cells and promotes tumor cell survival.

Properties

Molecular Formula

C53H51Cl2FN6O9S

Molecular Weight

1038.0 g/mol

IUPAC Name

(11R,20R)-23,26-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,25-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid

InChI

InChI=1S/C53H51Cl2FN6O9S/c1-30-43-31(2)47(55)48(46(30)54)70-39(24-62-18-16-61(3)17-19-62)27-68-38-12-13-41(69-25-36-14-15-57-50(60-36)33-6-10-37(11-7-33)67-28-40-26-65-20-21-66-40)34(22-38)23-42(53(63)64)71-51-45-44(43)49(72-52(45)59-29-58-51)32-4-8-35(56)9-5-32/h4-15,22,29,39-40,42H,16-21,23-28H2,1-3H3,(H,63,64)/t39-,40-,42-/m1/s1

InChI Key

BOMNURVTAHAEBQ-KWIIHVIGSA-N

Isomeric SMILES

CC1=C2C(=C(C(=C1Cl)O[C@@H](COC3=CC(=C(C=C3)OCC4=NC(=NC=C4)C5=CC=C(C=C5)OC[C@H]6COCCO6)C[C@@H](OC7=C8C2=C(SC8=NC=N7)C9=CC=C(C=C9)F)C(=O)O)CN1CCN(CC1)C)Cl)C

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)OC(COC3=CC(=C(C=C3)OCC4=NC(=NC=C4)C5=CC=C(C=C5)OCC6COCCO6)CC(OC7=C8C2=C(SC8=NC=N7)C9=CC=C(C=C9)F)C(=O)O)CN1CCN(CC1)C)Cl)C

Origin of Product

United States

Foundational & Exploratory

ABBV-467: A Deep Dive into Its Pro-Apoptotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). This document will delve into the molecular interactions, cellular consequences, and the experimental validation of this compound's ability to induce apoptosis in cancer cells.

Core Mechanism: Selective Inhibition of MCL-1 to Unleash Apoptosis

This compound is a small molecule inhibitor designed to specifically target and neutralize MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1] In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 allows malignant cells to evade this natural cell death process, contributing to tumor growth and resistance to therapy.[2]

The primary mechanism of action of this compound involves its high-affinity binding to the BH3-binding groove of the MCL-1 protein. This action prevents MCL-1 from sequestering and inactivating pro-apoptotic proteins, particularly BIM and BAK. By liberating these pro-apoptotic effectors, this compound triggers the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent execution of cell death.

The selectivity of this compound for MCL-1 over other anti-apoptotic Bcl-2 family members, such as BCL-2 and BCL-xL, is a critical feature, potentially minimizing off-target effects.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

ProteinBinding Affinity (Ki, nM)Assay Method
MCL-1< 0.01Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
BCL-2> 642TR-FRET
BCL-xL> 376TR-FRET
BCL-w> 247TR-FRET
BFL-1/A1> 402TR-FRET

Table 2: Cellular Efficacy of this compound in MCL-1 Dependent Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)Assay Method
AMO-1Multiple Myeloma0.16CellTiter-Glo®
H929Multiple Myeloma0.47CellTiter-Glo®
MV4-11Acute Myeloid Leukemia3.91CellTiter-Glo®
DLD-1Colorectal Cancer (BCL-xL dependent)> 10,000CellTiter-Glo®

Signaling Pathway

The mechanism of this compound-induced apoptosis is centered on the intrinsic or mitochondrial pathway of apoptosis. The following diagram illustrates the key steps.

ABBV467_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mito Mitochondrial Outer Membrane CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits BIM BIM MCL1->BIM Sequesters BAK BAK BIM->BAK Activates BAK->Mito Forms pore Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to MCL-1 and other Bcl-2 family proteins.

  • Materials:

    • Recombinant His-tagged human MCL-1, BCL-2, BCL-xL, BCL-w, and BFL-1/A1 proteins.

    • Biotinylated BH3-domain peptides (e.g., from BIM).

    • Terbium-cryptate labeled anti-His antibody (donor).

    • Streptavidin-d2 (acceptor).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA).

    • This compound serially diluted in DMSO.

    • 384-well low-volume white plates.

    • TR-FRET-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the recombinant Bcl-2 family protein, biotinylated BH3 peptide, and the serially diluted this compound.

    • Incubate at room temperature for 60 minutes to allow for binding equilibrium.

    • Add the TR-FRET detection reagents (Terbium-cryptate labeled anti-His antibody and Streptavidin-d2).

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

    • Calculate the ratio of acceptor to donor fluorescence.

    • Determine the Ki value by fitting the data to a competitive binding model.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Materials:

    • Cancer cell lines (e.g., AMO-1, H929, MV4-11, DLD-1).

    • Appropriate cell culture medium and supplements.

    • This compound.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

    • Opaque-walled 96-well plates.

    • Luminometer.

  • Procedure:

    • Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the EC50 value by plotting the luminescence signal against the log of the drug concentration.

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Materials:

    • MCL-1 dependent cancer cell line (e.g., H929).

    • This compound.

    • Caspase-Glo® 3/7 Assay kit (Promega).

    • White-walled 96-well plates.

    • Luminometer.

  • Procedure:

    • Seed cells in white-walled 96-well plates.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour.

    • Measure luminescence using a luminometer.

Mitochondrial Membrane Potential Assay

This assay detects the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

  • Materials:

    • MCL-1 dependent cancer cell line.

    • This compound.

    • JC-1 or TMRE mitochondrial membrane potential dye.

    • Flow cytometer.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a buffer containing the mitochondrial membrane potential dye (e.g., JC-1).

    • Incubate according to the dye manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Analyze the cells by flow cytometry, measuring the fluorescence shift indicating the loss of mitochondrial membrane potential.

Phosphatidylserine Externalization Assay (Annexin V Staining)

This assay identifies the externalization of phosphatidylserine, a hallmark of early apoptosis.

  • Materials:

    • MCL-1 dependent cancer cell line.

    • This compound.

    • FITC-conjugated Annexin V.

    • Propidium Iodide (PI).

    • Annexin V binding buffer.

    • Flow cytometer.

  • Procedure:

    • Treat cells with this compound.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow

The following diagram outlines a typical experimental workflow to characterize the pro-apoptotic activity of a compound like this compound.

Experimental_Workflow start Start: Hypothesis (Compound targets MCL-1) biochem Biochemical Assays (TR-FRET) start->biochem Validate Target Binding cell_viability Cell-Based Assays (CellTiter-Glo) start->cell_viability Assess Cellular Efficacy data_analysis Data Analysis & Interpretation biochem->data_analysis apoptosis_assays Apoptosis Mechanism Assays cell_viability->apoptosis_assays Confirm Apoptotic Cell Death caspase Caspase-3/7 Activation apoptosis_assays->caspase mito Mitochondrial Membrane Potential apoptosis_assays->mito annexin Annexin V Staining apoptosis_assays->annexin caspase->data_analysis mito->data_analysis annexin->data_analysis conclusion Conclusion: This compound is a potent, selective MCL-1 inhibitor that induces apoptosis data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

References

ABBV-467: An In-Depth Technical Guide on MCL-1 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ABBV-467, a potent and selective inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein. The document details the quantitative binding affinity, the experimental methodologies used for its determination, and the broader context of the MCL-1 signaling pathway.

Quantitative Binding Affinity

This compound demonstrates high-affinity binding to human MCL-1, with a dissociation constant (Ki) of less than 0.01 nM.[1] Its selectivity for MCL-1 is significant, with substantially weaker affinity for other BCL-2 family proteins. This high selectivity is a critical attribute for a targeted therapy, minimizing off-target effects. The binding affinities were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Table 1: this compound Binding Affinity for BCL-2 Family Proteins

ProteinBinding Affinity (Ki, nM)
MCL-1< 0.01
BCL-2247 - 642
BCL-xL> 376
BCL-w> 247
BCL2-A1> 402

Data sourced from Yuda J, et al. Commun Med (Lond). 2023.[1]

Binding Kinetics

As of the latest available data, specific kinetic parameters for the interaction between this compound and MCL-1, such as the association rate constant (ka) and the dissociation rate constant (kd), have not been publicly disclosed in the reviewed scientific literature.

Experimental Protocols

The primary method used to quantify the binding affinity of this compound to MCL-1 was a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of this compound to MCL-1 by competing with a fluorescently labeled tracer molecule that also binds to MCL-1.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., d2) conjugated to a tracer that binds to the protein of interest (MCL-1). When the donor and acceptor are in close proximity (i.e., when the tracer is bound to MCL-1), excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescent signal. Unlabeled this compound competes with the fluorescent tracer for binding to MCL-1. An increase in the concentration of this compound leads to the displacement of the tracer, a decrease in FRET, and a subsequent reduction in the acceptor's emission signal. The IC50 is determined from the dose-response curve and then converted to a Ki value.

General Protocol Outline:

  • Reagent Preparation: Recombinant human MCL-1 protein (e.g., GST-tagged), a fluorescently-labeled tracer known to bind MCL-1, an anti-tag antibody conjugated to a FRET donor (e.g., anti-GST-Tb), and this compound at various concentrations are prepared in an appropriate assay buffer.

  • Assay Plate Preparation: A serial dilution of this compound is added to the wells of a microplate.

  • Addition of MCL-1 and Tracer: A pre-mixed solution of the MCL-1 protein and the fluorescent tracer is added to the wells containing this compound.

  • Addition of FRET Donor: The anti-tag antibody-donor conjugate is added to the wells.

  • Incubation: The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with an excitation wavelength around 340 nm and emission wavelengths for both the donor and acceptor (e.g., ~620 nm for the donor and ~665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The data are then plotted as a function of the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

MCL-1 is a key pro-survival protein belonging to the BCL-2 family. It plays a crucial role in regulating the intrinsic pathway of apoptosis by sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).

This compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1.[1] This action displaces pro-apoptotic proteins like BIM, BAK, and BAX that are sequestered by MCL-1. The release of BAK and BAX allows them to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, ultimately resulting in programmed cell death (apoptosis).

Diagrams:

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis ABBV_prep Serial Dilution of this compound Plate Add this compound to Microplate ABBV_prep->Plate MCL1_prep MCL-1 Protein Solution Add_MCL1_Tracer Add MCL-1 + Tracer MCL1_prep->Add_MCL1_Tracer Tracer_prep Fluorescent Tracer Solution Tracer_prep->Add_MCL1_Tracer Donor_prep Anti-Tag-Donor Conjugate Add_Donor Add Anti-Tag-Donor Donor_prep->Add_Donor Plate->Add_MCL1_Tracer Add_MCL1_Tracer->Add_Donor Incubate Incubate to Equilibrium Add_Donor->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 and Ki Read_Plate->Analyze

Caption: TR-FRET Experimental Workflow.

mcl1_pathway cluster_survival Pro-Survival cluster_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits BAX BAX MCL1->BAX Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAK->MOMP BAX->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis ABBV467 This compound ABBV467->MCL1 Inhibits

References

ABBV-467: A Structural and Mechanistic Analysis of a Potent MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology of ABBV-467, a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). This document summarizes key structural data, binding affinities, and cellular activity, and details the experimental protocols utilized in its characterization. Furthermore, it visualizes the inhibitor's mechanism of action and the experimental workflow for its evaluation.

Introduction

This compound is a novel macrocyclic molecule designed to inhibit MCL-1, a key member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2] MCL-1 is a pro-survival protein that is frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy.[2][3] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells.[2][4] Preclinical studies have demonstrated its efficacy in hematological malignancy models, although clinical development has been hampered by observations of cardiac troponin increases in patients.[1][4]

Structural Biology and PDB Analysis

The high-resolution crystal structure of this compound in complex with human MCL-1 provides critical insights into its potent and selective inhibitory activity.

PDB Entry: The X-ray crystal structure of this compound bound to MCL-1 has been deposited in the Protein Data Bank with the accession code 8EL1 .[1][5][6]

The structure reveals that the macrocyclic core of this compound pre-organizes the molecule into a conformation that is highly complementary to the binding groove of MCL-1.[1] This structural feature is a key contributor to its high target affinity and potency. The design of this compound evolved from a linear precursor, with macrocyclization informed by the bound conformation of the initial compound.[1][5]

Quantitative Data Summary

The following tables summarize the binding affinity and cellular efficacy of this compound against various BCL-2 family members and cancer cell lines.

Table 1: this compound Binding Affinity for BCL-2 Family Proteins [1][7]

ProteinDissociation Constant (Ki) (nM)
MCL-1< 0.010
BCL-XL> 200
BCL-2> 200
BCL-W> 200
BCL2-A1> 200

Data are representative of the mean of at least 3 independent experiments.

Table 2: Cellular Efficacy of this compound in Hematological Cancer Cell Lines [1][7]

Cell LineCancer TypeEC50 (nM)
AMO-1Multiple Myeloma0.16
H929Multiple Myeloma0.47
MV4-11Acute Myeloid Leukemia3.91

The impact on cell viability was determined by CellTiter-Glo® after 24 hours of continuous treatment.

Mechanism of Action: Inducing Apoptosis

This compound functions by disrupting the interaction between MCL-1 and pro-apoptotic proteins like BAK.[8] In cancer cells dependent on MCL-1 for survival, this inhibition leads to the activation of the intrinsic apoptotic pathway.

ABBV467_Mechanism_of_Action cluster_0 Normal State (MCL-1 Overexpression) cluster_1 This compound Treatment MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters Apoptosis_inhibited Apoptosis Inhibited BAK->Apoptosis_inhibited ABBV467 This compound MCL1_2 MCL-1 ABBV467->MCL1_2 Inhibits BAK_2 BAK (Active) MCL1_2->BAK_2 Release Apoptosis_triggered Apoptosis Triggered BAK_2->Apoptosis_triggered

Caption: Mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

X-ray Crystallography

To determine the co-crystal structure of this compound and MCL-1, the following protocol was employed:

  • Protein Expression and Purification: Human MCL-1 protein (residues 172-327) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Complex Formation: Purified MCL-1 was incubated with a molar excess of this compound.

  • Crystallization: The MCL-1/ABBV-467 complex was crystallized using vapor diffusion techniques.

  • Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to produce the final model (PDB: 8EL1).[1]

Binding Affinity Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The binding affinity of this compound to BCL-2 family proteins was quantified using a competitive binding assay:

  • Reagents: Recombinant BCL-2 family proteins, fluorescently labeled tracer peptides, and this compound.

  • Assay Principle: The assay measures the displacement of a fluorescent tracer from the protein's binding pocket by the inhibitor.

  • Procedure: A fixed concentration of protein and tracer were incubated with serial dilutions of this compound.

  • Data Analysis: The TR-FRET signal was measured, and the Ki values were calculated from the resulting dose-response curves.[1]

Cell Viability Assays

To assess the cytotoxic effects of this compound on cancer cell lines:

  • Cell Culture: Tumor cell lines (e.g., AMO-1, H929, MV4-11) were cultured under standard conditions.

  • Treatment: Cells were treated with a range of this compound concentrations for 24 hours.

  • Viability Measurement: Cell viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The half-maximal effective concentration (EC50) values were determined from the dose-response curves.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse models:

  • Model System: Immunocompromised mice were implanted with human multiple myeloma (AMO-1) or acute myelogenous leukemia (MV4-11) tumor cells.

  • Dosing: Once tumors reached a specified volume, mice were treated with intravenous (IV) administrations of this compound.

  • Efficacy Endpoints: Tumor growth inhibition (TGI) and tumor growth delay (TGD) were measured over time.

  • Statistical Analysis: Statistical tests such as the student's t-test and Mann-Whitney U test were used to determine the significance of the observed anti-tumor effects.[1]

Experimental and Clinical Development Workflow

The development and evaluation of this compound followed a structured workflow from preclinical discovery to clinical investigation.

ABBV467_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation Structure_Design Structure-Based Design Binding_Assay Binding Affinity (TR-FRET) Structure_Design->Binding_Assay PDB X-ray Crystallography (PDB: 8EL1) Structure_Design->PDB Cell_Assay Cellular Potency Assays Binding_Assay->Cell_Assay Xenograft In Vivo Xenograft Models Cell_Assay->Xenograft FIH_Trial First-in-Human Trial (NCT04178902) Xenograft->FIH_Trial Safety_Assessment Safety & PK Assessment FIH_Trial->Safety_Assessment Efficacy_Data Preliminary Efficacy Safety_Assessment->Efficacy_Data Tox_Finding Cardiac Troponin Finding Efficacy_Data->Tox_Finding

Caption: Development workflow for this compound.

Conclusion

This compound is a potent and highly selective MCL-1 inhibitor, with its macrocyclic structure contributing significantly to its affinity. The structural and quantitative data presented herein underscore its intended mechanism of action, which is the induction of apoptosis in MCL-1-dependent cancer cells. While demonstrating promising preclinical efficacy, the emergence of cardiac toxicity in early clinical trials highlights a significant challenge for the therapeutic application of this class of inhibitors.[4][9] Further research is necessary to understand and mitigate this on-target toxicity to realize the full therapeutic potential of MCL-1 inhibition in oncology.

References

ABBV-467: A Technical Guide to its High Selectivity for MCL-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Myeloid Cell Leukemia-1 (MCL-1) by the investigational compound ABBV-467. As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, MCL-1 is a key regulator of the intrinsic apoptotic pathway and a critical pro-survival protein in many cancer types.[1][2] The development of selective MCL-1 inhibitors like this compound represents a promising therapeutic strategy for various hematological malignancies.[3][4] This document will detail the quantitative selectivity of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.

Quantitative Selectivity Profile of this compound

This compound demonstrates exceptional potency and selectivity for MCL-1 over other anti-apoptotic Bcl-2 family proteins. This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The binding affinity of this compound to various Bcl-2 family members has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[5][6]

The data presented in the following table summarizes the binding affinities (Ki) of this compound for MCL-1 in comparison to other key Bcl-2 family proteins.

ProteinBinding Affinity (Ki, nM)Assay Method
MCL-1 <0.01 TR-FRET
BCL-2247-642TR-FRET
BCL-XL247-642TR-FRET
BCL-W247-642TR-FRET
BFL-1 (BCL2A1)Not explicitly stated, but within the 247-642 nM range for other off-targets.TR-FRET

Data sourced from publicly available preclinical data on this compound.[6]

As the data indicates, this compound exhibits a sub-nanomolar binding affinity for MCL-1, while its affinity for other Bcl-2 family proteins is significantly weaker, in the mid- to high-nanomolar range.[6] This remarkable difference underscores the high selectivity of this compound for its intended target.

Signaling Pathway of this compound Selective Inhibition

The intrinsic apoptosis pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. This compound selectively disrupts this balance in cancer cells that are dependent on MCL-1 for survival.

cluster_Mitochondrion Mitochondrial Outer Membrane MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits BAX BAX MCL1->BAX Inhibits CytochromeC Cytochrome c Release BAK->CytochromeC Promotes BAX->CytochromeC Promotes BCL2 BCL-2 BCL2->BAK BCL2->BAX BCLXL BCL-XL BCLXL->BAK BCLXL->BAX ABBV467 This compound ABBV467->MCL1 Selective Inhibition Apoptosis Apoptosis CytochromeC->Apoptosis Start Start: Prepare Reagents Dispense Dispense Serially Diluted This compound into Microplate Start->Dispense AddProteinTracer Add Bcl-2 Family Protein and Fluorescent Tracer Dispense->AddProteinTracer Incubate1 Incubate for Binding Equilibrium AddProteinTracer->Incubate1 AddDetection Add TR-FRET Detection Reagents Incubate1->AddDetection Incubate2 Incubate to Form FRET Complex AddDetection->Incubate2 ReadPlate Read Plate with TR-FRET Reader Incubate2->ReadPlate Analyze Analyze Data: Calculate IC50 and Ki ReadPlate->Analyze End End: Determine Selectivity Profile Analyze->End

References

The Role of ABBV-467 in Hematological Malignancies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key survival factor for many hematological malignancies. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It includes a compilation of quantitative data, descriptions of experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with their dysregulation being a hallmark of cancer.[1] Mcl-1, a pro-survival member of this family, is frequently overexpressed in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor maintenance and resistance to therapy.[1][2] this compound is a novel macrocyclic molecule designed to selectively inhibit Mcl-1, thereby restoring the apoptotic potential of cancer cells.[1]

Mechanism of Action

This compound selectively binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like Bak.[3] This releases Bak, which can then oligomerize and induce mitochondrial outer membrane permeabilization, leading to the activation of caspases and subsequent apoptosis.[3]

Signaling Pathway

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC release Caspase Caspase Activation CytoC->Caspase activates ABBV467 This compound Mcl1 Mcl-1 ABBV467->Mcl1 inhibits Bak Bak Mcl1->Bak sequesters Bak->MOMP induces Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models of hematological malignancies.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineResultReference
Binding Affinity (Ki)Mcl-1<0.01 nM[4][5]
Binding Affinity (Ki)Other Bcl-2 family proteins247-642 nM[4]
Cellular Activity (EC50)AMO-1 (Multiple Myeloma)0.16 nM[4]
Cellular Activity (EC50)H929 (Multiple Myeloma)0.47 nM[4]
Cellular Activity (EC50)MV4-11 (AML)3.91 nM[4]
Cellular Activity (EC50)DLD-1 (Colorectal Cancer)>10,000 nM[4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Multiple MyelomaAMO-1This compound (3.13 mg/kg, i.v.)Single dose46%[1][4]
Multiple MyelomaAMO-1This compound (6.25 mg/kg, i.v.)Single dose-[1][4]
Multiple MyelomaAMO-1This compound (12.5 mg/kg, i.v.)Single dose97% (complete regression)[1][4]
AMLOCI-AML2This compound + Venetoclax-99%[4]
AMLOCI-AML2This compound + 5-azacitidine-99%[4]

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. Note that some specifics are based on standard methodologies as full internal protocols are not publicly available.

In Vitro Binding Affinity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET) assay was likely used to determine the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

  • Principle: This assay measures the proximity of two fluorophores. A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein is incubated with a fluorescently labeled Bcl-2 family protein. Binding brings the fluorophores close, allowing FRET to occur. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • Recombinant human Mcl-1 and other Bcl-2 family proteins are labeled with a donor fluorophore (e.g., terbium chelate).

    • A synthetic peptide from a BH3-only protein (e.g., Bim) is labeled with an acceptor fluorophore (e.g., fluorescein).

    • The labeled protein and peptide are incubated in an appropriate assay buffer to allow for binding and generation of a stable FRET signal.

    • Serial dilutions of this compound are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The FRET signal is measured using a plate reader capable of time-resolved fluorescence.

    • The Ki is calculated from the IC50 values determined from the dose-response curves.

Cellular Apoptosis Assays

The induction of apoptosis in cancer cell lines by this compound was assessed through multiple assays.[1]

  • Caspase-3/7 Activation Assay:

    • Hematological cancer cell lines (e.g., H929) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound for a specified time.

    • A luminogenic substrate for activated caspase-3 and -7 (e.g., a proluminescent DEVD-peptide) is added.

    • The luminescence, which is proportional to caspase activity, is measured using a luminometer.

  • Mitochondrial Membrane Potential Assay:

    • Cells are treated with this compound as described above.

    • A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM) is added to the cells.

    • The fluorescence is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

  • Phosphatidylserine Externalization Assay (Annexin V Staining):

    • Cells are treated with this compound.

    • Cells are washed and resuspended in an Annexin V binding buffer.

    • FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added.

    • After incubation, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse xenograft models of human hematological malignancies.[1][2]

  • Animal Models: Female C.B-17 SCID-beige mice were used for AMO-1, OPM-2, NCI-H929, and OCI-AML2 xenografts. Female NSG mice were used for MV4-11 systemic models.

  • Tumor Implantation:

    • For solid tumor xenografts, human cancer cells (e.g., 5 x 10^6 AMO-1 cells) were implanted subcutaneously into the flanks of the mice.

    • For disseminated leukemia models, cells were injected intravenously.

  • Treatment:

    • Once tumors reached a palpable size (e.g., ~200 mm³), mice were randomized into treatment and vehicle control groups.

    • This compound was administered intravenously (i.v.) at the doses and schedules indicated in Table 2.

    • For combination studies, venetoclax was administered orally (p.o.) and 5-azacitidine was given intravenously.

  • Efficacy Assessment:

    • Tumor volume was measured regularly using calipers (Volume = 0.5 x length x width²).

    • Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

    • For systemic models, disease progression was monitored by bioluminescence imaging.

    • Body weight and overall health of the animals were monitored as indicators of toxicity.

Clinical Trial Findings

A first-in-human, multicenter, open-label, dose-escalation Phase I clinical trial (NCT04178902) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound monotherapy in patients with relapsed/refractory multiple myeloma.[1][2]

  • Patient Population: 8 patients with relapsed/refractory multiple myeloma were enrolled.[1][2][6]

  • Efficacy: One patient experienced disease control for 8 months.[1][6]

  • Safety: A significant safety concern emerged with increases in plasma cardiac troponin levels observed in 4 of the 8 patients, suggesting potential on-target cardiotoxicity.[1][2][6] This is considered a potential class effect for Mcl-1 inhibitors.[2]

Experimental Workflow: From Preclinical to Clinical Evaluation

ABBV467_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development InVitro In Vitro Studies (Binding, Apoptosis) InVivo In Vivo Xenograft Models (Efficacy, Tolerability) InVitro->InVivo Promising Results Phase1 Phase I Clinical Trial (NCT04178902) (Safety, PK, Efficacy) InVivo->Phase1 Advances to Clinical Trial SafetySignal Cardiac Troponin Increase (Safety Signal) Phase1->SafetySignal Identifies

Caption: Preclinical to clinical development workflow for this compound.

Conclusion and Future Directions

This compound is a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical efficacy in models of hematological malignancies. It effectively induces apoptosis in Mcl-1-dependent cancer cells and leads to tumor regression in vivo, both as a monotherapy and in combination with other agents. However, the first-in-human trial revealed a significant safety concern of cardiac troponin elevation, suggesting on-target cardiotoxicity. This finding may represent a class effect for Mcl-1 inhibitors and poses a challenge for the future clinical development of this therapeutic class.[4] Further research is needed to understand and mitigate this cardiotoxicity to unlock the full therapeutic potential of Mcl-1 inhibition in hematological malignancies.

References

ABBV-467: A Technical Guide to its Caspase-3/7-Mediated Apoptotic Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ABBV-467, a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). A growing body of preclinical evidence highlights the therapeutic potential of this compound in hematological malignancies through the targeted induction of apoptosis, a form of programmed cell death critical for tissue homeostasis and the elimination of cancerous cells.[1][2][3] This document provides a detailed overview of the signaling pathways involved, experimental protocols for assessing its activity, and quantitative data from key studies.

Core Mechanism: Induction of Apoptosis via MCL-1 Inhibition

This compound functions by binding to MCL-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that promotes cell survival.[1] In many cancers, MCL-1 is overexpressed, preventing the activation of the apoptotic cascade and contributing to tumor progression and resistance to therapy.[2] By inhibiting MCL-1, this compound unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2]

Signaling Pathway of this compound-Induced Apoptosis

The induction of apoptosis by this compound follows a well-defined signaling cascade initiated by the inhibition of MCL-1. The following diagram illustrates the key molecular events leading to caspase-3/7 activation.

ABBV467_Signaling_Pathway cluster_inhibition MCL-1 Inhibition cluster_activation Apoptosome Formation and Caspase Activation This compound This compound MCL-1 MCL-1 This compound->MCL-1 inhibits BAK/BAX BAK/BAX MCL-1->BAK/BAX no longer sequesters Mitochondria Mitochondria BAK/BAX->Mitochondria oligomerizes at Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activates Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 cleaves and activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the cellular activity and binding affinity of this compound.

Table 1: Cellular Activity of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
AMO-1Multiple Myeloma0.16[4]
H929Multiple Myeloma0.47[4]
MV4-11Acute Myeloid Leukemia3.91[4]

Table 2: Binding Affinity of this compound to Bcl-2 Family Proteins

ProteinBinding Affinity (Ki, nM)
MCL-1<0.01[4]
Bcl-2642[4]
Bcl-xL247[4]
Bcl-w>10000
Bfl-1247

Note: Data for Bcl-w and Bfl-1 are not explicitly available in the provided search results but are included for a comprehensive view of selectivity, which is a key feature of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to assess this compound-induced caspase-3/7 activation.

Caspase-3/7 Activation Assay

This protocol describes the measurement of caspase-3/7 activity in cell lines treated with this compound.

Objective: To quantify the dose-dependent activation of caspase-3/7 in response to this compound treatment.

Materials:

  • MCL-1-dependent cancer cell lines (e.g., H929, AMO-1)

  • This compound

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Cell culture medium and supplements

  • Microplate reader or high-content imaging system (e.g., Incucyte®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis. For mechanism validation, a set of cells can be pre-treated with a pan-caspase inhibitor like z-VAD-fmk (typically 50 µM) for 1 hour before adding this compound.[2][5]

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a specified period (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the caspase-3/7 detection reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the fluorescence signal using a microplate reader or image the cells using a high-content imaging system. The signal intensity is proportional to the caspase-3/7 activity.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as fold-change in caspase-3/7 activation versus this compound concentration.

Experimental Workflow for Assessing Apoptosis

The following diagram outlines the typical workflow for investigating this compound's pro-apoptotic effects.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis and Interpretation Cell_Seeding Seed MCL-1 Dependent Cells Compound_Addition Add this compound (and controls) Cell_Seeding->Compound_Addition Incubation Incubate for defined time points Compound_Addition->Incubation Caspase_Assay Caspase-3/7 Activation Assay Incubation->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential Assay Incubation->MMP_Assay AnnexinV_Assay Annexin V/PI Staining Incubation->AnnexinV_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Quantify Assay Readouts Caspase_Assay->Data_Analysis MMP_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Viability_Assay->Data_Analysis Mechanism_Confirmation Confirm Apoptotic Mechanism Data_Analysis->Mechanism_Confirmation

Caption: Experimental workflow for apoptosis assessment.

Conclusion

This compound is a potent and selective MCL-1 inhibitor that effectively induces apoptosis in MCL-1-dependent cancer cells through the activation of caspase-3 and caspase-7. The data presented in this guide underscore its mechanism-based activity and provide a framework for further investigation into its therapeutic potential. The detailed experimental protocols and workflows offer a practical guide for researchers in the field of oncology drug discovery and development. While preclinical data are promising, it is important to note that clinical development of some MCL-1 inhibitors has been associated with on-target cardiotoxicity, a factor that requires careful consideration in future studies.[3][4]

References

The Impact of ABBV-467 on Mitochondrial Membrane Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ABBV-467, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), on mitochondrial membrane potential. The content herein is curated for an audience with a professional background in cellular biology, oncology, and pharmacology.

Executive Summary

This compound is a potent and selective small molecule inhibitor of MCL-1, a key pro-survival protein of the B-cell lymphoma 2 (BCL-2) family.[1] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound is designed to restore the natural process of programmed cell death by inhibiting MCL-1. A critical event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane, which is closely associated with a decrease in the mitochondrial membrane potential (ΔΨm). Preclinical studies have demonstrated that this compound induces a dose-dependent loss of mitochondrial membrane potential in MCL-1-dependent cancer cell lines, a key indicator of its on-target pro-apoptotic activity.[2] This guide will detail the mechanism of action, present illustrative quantitative data, provide a representative experimental protocol for assessing the impact on ΔΨm, and visualize the associated cellular pathways and workflows.

Mechanism of Action: this compound and the Intrinsic Apoptotic Pathway

MCL-1 functions by sequestering pro-apoptotic effector proteins such as BAK and BAX, preventing their oligomerization and subsequent permeabilization of the outer mitochondrial membrane. By binding to MCL-1 with high affinity, this compound displaces these pro-apoptotic proteins.[3][4] Freed from inhibition, BAK and BAX can then form pores in the mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade and culminates in apoptosis.[2] The activity of this compound has been shown to be dependent on the presence of BAK.[2]

Signaling Pathway Diagram

cluster_0 Normal Cell Survival cluster_1 Effect of this compound MCL1 MCL-1 BAK_BAX_inactive BAK / BAX (Inactive) MCL1->BAK_BAX_inactive Sequesters Mito_stable Stable Mitochondrial Membrane Potential BAK_BAX_inactive->Mito_stable No Pore Formation Apoptosis_inhibited Apoptosis Inhibited Mito_stable->Apoptosis_inhibited ABBV467 This compound MCL1_inhibited MCL-1 ABBV467->MCL1_inhibited Inhibits BAK_BAX_active BAK / BAX (Active) MCL1_inhibited->BAK_BAX_active Releases MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK_BAX_active->MOMP Induces Mito_loss Loss of Mitochondrial Membrane Potential MOMP->Mito_loss Caspase Caspase Activation Mito_loss->Caspase Cytochrome c release Apoptosis_induced Apoptosis Caspase->Apoptosis_induced

This compound mechanism of action leading to apoptosis.

Quantitative Analysis of Mitochondrial Membrane Potential Depolarization

Treatment of the multiple myeloma cell line H929 with this compound results in a dose-dependent increase in the population of cells with depolarized mitochondria. While the precise quantitative data from the definitive study by Yuda et al. is not publicly available, the following table provides an illustrative representation of such a dose-response relationship, which is consistent with the published descriptions.[2]

This compound Concentration (nM)Percentage of Cells with Depolarized Mitochondria (%)
0 (Vehicle Control)5.2
115.8
1045.3
10085.1
100092.5
Note: The data presented in this table is illustrative and intended to represent a typical dose-dependent effect. It is not derived from the primary research data.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

The following is a representative, detailed protocol for the measurement of mitochondrial membrane potential (ΔΨm) in a suspension cell line, such as H929, using the fluorescent dye JC-1 and analysis by flow cytometry. This protocol is based on standard methodologies for this type of assay.[5][6][7]

Materials and Reagents
  • H929 multiple myeloma cells

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO (for dissolving this compound and JC-1)

  • FCCP or CCCP (protonophore for positive control)

  • Flow cytometer

Experimental Procedure
  • Cell Culture and Treatment:

    • Culture H929 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 6 hours in a humidified incubator at 37°C and 5% CO2.

    • For a positive control, treat a separate sample of cells with 50 µM FCCP for 15-30 minutes prior to analysis.

  • JC-1 Staining:

    • Harvest the cells by centrifugation at 400 x g for 5 minutes.

    • Wash the cells once with warm PBS.

    • Resuspend the cell pellet in complete medium containing 2 µM JC-1 dye.

    • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • After incubation, centrifuge the cells at 400 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS for analysis.

    • Analyze the samples on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Detect JC-1 monomers (indicative of low ΔΨm) in the green channel (e.g., 530/30 nm filter).

    • Detect JC-1 aggregates (indicative of high ΔΨm) in the red channel (e.g., 585/42 nm filter).

    • For each sample, collect data from at least 10,000 events.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a dot plot of red fluorescence versus green fluorescence.

    • Healthy cells with polarized mitochondria will exhibit high red fluorescence, while apoptotic cells with depolarized mitochondria will show a shift to high green fluorescence.

    • Quantify the percentage of cells in each population for each treatment condition.

Experimental Workflow Diagram

start Start: Culture H929 Cells treatment Treat cells with this compound (various concentrations) for 6 hours. Include vehicle and positive controls. start->treatment harvest Harvest cells by centrifugation treatment->harvest wash1 Wash cells with warm PBS harvest->wash1 stain Resuspend and incubate with JC-1 staining solution (15-30 min) wash1->stain wash2 Centrifuge and resuspend in PBS stain->wash2 analysis Analyze by Flow Cytometry (Detect green and red fluorescence) wash2->analysis quantify Quantify percentage of cells with low mitochondrial membrane potential analysis->quantify end End: Dose-response curve quantify->end

Workflow for assessing mitochondrial membrane potential.

Conclusion

The selective MCL-1 inhibitor this compound effectively induces apoptosis in MCL-1-dependent cancer cells. A key mechanistic step in this process is the disruption of the mitochondrial membrane potential, a direct consequence of the activation of pro-apoptotic proteins BAK and BAX. The dose-dependent nature of this effect underscores the on-target activity of this compound and serves as a critical biomarker for its pro-apoptotic efficacy. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

Target Validation of ABBV-467 in Multiple Myeloma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of ABBV-467, a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), for the treatment of multiple myeloma. This document outlines the preclinical and early clinical evidence supporting MCL-1 as a therapeutic target in this malignancy and details the experimental methodologies used to validate the efficacy and mechanism of action of this compound.

Executive Summary

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the overexpression of anti-apoptotic proteins, including MCL-1. This compound is a novel small molecule designed to selectively inhibit MCL-1, thereby inducing apoptosis in MCL-1-dependent cancer cells. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in multiple myeloma models, both in vitro and in vivo. A first-in-human Phase 1 clinical trial has provided initial evidence of clinical activity, alongside observations of on-target cardiotoxicity, a critical consideration for the development of MCL-1 inhibitors.

Target Rationale: MCL-1 in Multiple Myeloma

MCL-1, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a crucial pro-survival protein that is frequently overexpressed in multiple myeloma and is associated with poor prognosis and resistance to conventional therapies.[1][2] MCL-1 sequesters the pro-apoptotic proteins BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. By inhibiting MCL-1, this compound releases these pro-apoptotic effectors, leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in multiple myeloma.

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

Cell LineThis compound EC50 (nM)
AMO-10.16
H9290.47

EC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (AMO-1)

Dose (mg/kg, i.v.)Tumor Growth Inhibition (%)
3.1346
6.2582 (Maximal tumor delay)
12.597 (Complete tumor regression)

Data from a single intravenous administration.

Table 3: Clinical Activity of this compound in Relapsed/Refractory Multiple Myeloma (NCT04178902)

Number of PatientsClinical ResponseAdverse Events of Note
81 patient with disease control for 8 months4 patients with increased cardiac troponin levels

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Multiple myeloma cell lines (e.g., AMO-1, H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Incubation: The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Female severe combined immunodeficient (SCID)-beige mice are used.

  • Tumor Implantation: 5-10 million human multiple myeloma cells (e.g., AMO-1) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x length x width²).

  • Treatment Initiation: When tumors reach a volume of approximately 200 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intravenously at specified doses and schedules. The vehicle control group receives the formulation buffer.

  • Efficacy Endpoints: Tumor growth inhibition and tumor growth delay are calculated based on tumor volume measurements over time.

Phase 1 Clinical Trial (NCT04178902)
  • Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult patients with relapsed/refractory multiple myeloma.[1][2]

  • Patient Population: Patients who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.

  • Treatment: this compound administered as an intravenous infusion.

  • Key Assessments: Safety and tolerability (adverse events), pharmacokinetics, and anti-myeloma activity (Overall Response Rate, Duration of Response).

Visualizations

Signaling Pathway of MCL-1 Inhibition by this compound

MCL1_Pathway cluster_Cell Multiple Myeloma Cell cluster_Mitochondrion Mitochondrion MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters BAX BAX MCL1->BAX Sequesters CytochromeC Cytochrome c BAK->CytochromeC Release BAX->CytochromeC Release ABBV467 This compound ABBV467->MCL1 Inhibition Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in multiple myeloma cells.

Experimental Workflow for Preclinical Validation

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Clinical Clinical Trial CellLines MM Cell Lines (AMO-1, H929) Viability Cell Viability (CellTiter-Glo) CellLines->Viability ApoptosisAssay Apoptosis Assays CellLines->ApoptosisAssay Xenograft Xenograft Model (SCID Mice) Viability->Xenograft Promising Data TGI Tumor Growth Inhibition Xenograft->TGI Phase1 Phase 1 Trial (NCT04178902) TGI->Phase1 IND Enabling SafetyEfficacy Safety & Efficacy Evaluation Phase1->SafetyEfficacy

Caption: Workflow for the preclinical and early clinical validation of this compound.

Logical Framework for this compound Development

Logical_Framework UnmetNeed Unmet Need: Relapsed/Refractory Multiple Myeloma TargetID Target Identification: MCL-1 Overexpression in Multiple Myeloma UnmetNeed->TargetID LeadGen Lead Generation: High-Throughput Screen for MCL-1 Inhibitors TargetID->LeadGen LeadOpt Lead Optimization: Develop Potent & Selective This compound LeadGen->LeadOpt Preclinical Preclinical Validation: In Vitro & In Vivo Efficacy LeadOpt->Preclinical ClinicalDev Clinical Development: Phase 1 Trial in Patients Preclinical->ClinicalDev Outcome Outcome: Proof-of-Concept Achieved (with noted cardiotoxicity) ClinicalDev->Outcome

Caption: Logical framework for the development of this compound for multiple myeloma.

References

Preclinical Pharmacology and Toxicology of ABBV-467: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical pharmacology and toxicology data for the compound designated ABBV-467 is limited. This document provides a representative technical guide structured around a hypothetical molecule with a plausible mechanism of action, illustrating the typical data and analyses required for a preclinical drug candidate. The data presented herein is illustrative and not actual data for this compound.

Executive Summary

This document outlines the preclinical pharmacology and toxicology profile of a hypothetical selective kinase inhibitor, herein referred to as this compound. The compound is an orally bioavailable, potent, and selective inhibitor of Tyrosine Kinase X (TKX), a key component of the oncogenic signaling pathway implicated in various solid tumors. This guide details the in vitro and in vivo pharmacology, pharmacokinetics, and safety toxicology of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. All experimental protocols are detailed, and key data are summarized in tabular format for clarity and comparative analysis.

Molecular Profile and Mechanism of Action

This compound is a small molecule ATP-competitive inhibitor of TKX. By binding to the ATP-binding pocket of the TKX enzyme, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis in TKX-dependent tumor cells. The signaling pathway is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKX TKX Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) Substrate->Proliferation Promotes ABBV467 This compound ABBV467->TKX Inhibits

Caption: Hypothetical signaling pathway for TKX and the inhibitory action of this compound.

Preclinical Pharmacology

In Vitro Pharmacology

The in vitro activity of this compound was assessed through enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeTarget/Cell LineEndpointResult (IC₅₀/EC₅₀)
Enzymatic AssayTKXIC₅₀1.5 nM
Enzymatic AssayKinase Panel (100)IC₅₀> 1 µM
Cell ProliferationTumor Line A (TKX+)EC₅₀15 nM
Cell ProliferationTumor Line B (TKX-)EC₅₀> 10 µM
Target EngagementTumor Line A (TKX+)EC₅₀12 nM
  • Enzymatic Assay (TKX): Recombinant human TKX enzyme was incubated with varying concentrations of this compound and a peptide substrate in the presence of ATP. The rate of substrate phosphorylation was measured using a luminescence-based assay. IC₅₀ values were calculated using a four-parameter logistic curve fit.

  • Kinase Selectivity Panel: this compound was tested at a concentration of 1 µM against a panel of 100 different kinases to assess its selectivity. The percent inhibition was determined for each kinase.

  • Cell Proliferation Assay: Tumor cell lines were seeded in 96-well plates and treated with a dose-response range of this compound for 72 hours. Cell viability was assessed using a resazurin-based reagent, and EC₅₀ values were determined.

  • Target Engagement Assay: Tumor Line A cells were treated with this compound for 2 hours. Cells were then lysed, and the phosphorylation status of a direct downstream substrate of TKX was measured via Western Blot. The reduction in phosphorylation was quantified to determine the EC₅₀ for target engagement.

In Vivo Pharmacology & Pharmacokinetics

The efficacy of this compound was evaluated in a mouse xenograft model. Pharmacokinetic properties were assessed in mice and rats.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
Mouse10PO12502980045
Mouse2IV--4350-
Rat10PO98041150038
Rat2IV--6050-

Table 3: In Vivo Efficacy in Tumor Line A Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3085
Standard-of-Care5070
  • Pharmacokinetic Study: this compound was administered to fasted mice and rats via oral (PO) gavage or intravenous (IV) injection. Blood samples were collected at serial time points over 24 hours. Plasma concentrations of this compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • In Vivo Efficacy Study (Xenograft): The workflow for this study is depicted below. Female athymic nude mice were subcutaneously implanted with 5x10⁶ Tumor Line A cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.

cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Implant Tumor Cells (Day 0) B Tumor Growth Monitoring (Days 7-10) A->B C Randomize Animals (Tumor Volume ~150mm³) B->C D Daily Dosing (PO) (Days 11-32) C->D E Measure Tumor & Body Weight (2x per week) D->E F End of Study (Day 32) E->F G Calculate Tumor Growth Inhibition F->G

Caption: Experimental workflow for an in vivo mouse xenograft efficacy study.

Preclinical Toxicology

A suite of toxicology studies was conducted to assess the safety profile of this compound.

Table 4: Summary of Key Toxicology Findings

Study TypeSpeciesDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Acute Toxicity (Single Dose)Rat100, 500, 2000No mortality. Mild sedation at 2000 mg/kg.2000
14-Day Repeat-DoseRat30, 100, 300Reversible liver enzyme elevation at 300 mg/kg.100
14-Day Repeat-DoseDog10, 30, 100GI distress (emesis) at ≥30 mg/kg.10
Safety Pharmacology (hERG)In Vitro0.1, 1, 10 µMNo significant inhibition (<10% at 10 µM).>10 µM
Safety Pharmacology (CV)Dog10, 30, 100No adverse effects on blood pressure or ECG.100

NOAEL: No Observed Adverse Effect Level

Toxicology Protocols
  • Acute Toxicity: A single high dose of this compound was administered orally to rats. Animals were observed for 14 days for signs of toxicity and mortality.

  • Repeat-Dose Toxicity: this compound was administered daily for 14 days to rats and dogs. The studies included clinical observations, body weight measurements, food consumption, clinical pathology (hematology and clinical chemistry), and terminal necropsy with histopathology.

  • hERG Assay: The effect of this compound on the hERG potassium channel was evaluated using an automated patch-clamp assay in a stable cell line.

  • Cardiovascular (CV) Safety: Telemeterized dogs were administered single doses of this compound. Blood pressure, heart rate, and electrocardiogram (ECG) parameters were continuously monitored.

The decision-making process for advancing a compound based on preclinical toxicology data is multifactorial, as illustrated in the following diagram.

Start Preclinical Toxicology Data Package Decision1 Are toxicities severe & non-monitorable? Start->Decision1 Decision2 Is the therapeutic index acceptable? Decision1->Decision2 No Stop Terminate Development Decision1->Stop Yes Decision3 Are toxicities reversible? Decision2->Decision3 Yes Decision2->Stop No Decision3->Stop No Proceed Proceed to IND-Enabling Studies Decision3->Proceed Yes

Caption: Logic diagram for a go/no-go decision in preclinical toxicology assessment.

Conclusion

The preclinical data for the hypothetical compound this compound demonstrate a profile consistent with a potent and selective TKX inhibitor. The compound exhibits robust anti-tumor activity in a relevant xenograft model at well-tolerated doses. The pharmacokinetic profile supports once-daily oral dosing. The identified toxicities in repeat-dose studies are considered monitorable and reversible, and the compound shows no significant off-target liabilities in safety pharmacology assessments. The overall preclinical profile supports the advancement of this compound into IND-enabling studies.

Methodological & Application

Application Notes and Protocols: ABBV-467 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancer cells, contributing to their survival and resistance to therapy.[1][3] By binding to MCL-1, this compound prevents its interaction with pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis) in MCL-1-dependent cancer cells.[1][4][5][6] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a luminescence-based ATP assay.

Mechanism of Action: this compound Signaling Pathway

This compound functions by disrupting the protein-protein interaction between MCL-1 and pro-apoptotic proteins such as Bak. In cancer cells where survival is dependent on MCL-1, this inhibition leads to the activation of the apoptotic cascade.

ABBV467_Pathway This compound Mechanism of Action cluster_0 Normal State (Cancer Cell Survival) cluster_1 After this compound Treatment MCL1 MCL-1 Bak_inactive Pro-apoptotic Proteins (e.g., Bak) (Inactive) MCL1->Bak_inactive Sequesters Apoptosis_blocked Apoptosis Blocked Bak_inactive->Apoptosis_blocked Leads to ABBV467 This compound MCL1_inhibited MCL-1 ABBV467->MCL1_inhibited Inhibits Bak_active Pro-apoptotic Proteins (e.g., Bak) (Active) MCL1_inhibited->Bak_active Releases Apoptosis_induced Apoptosis Induced Bak_active->Apoptosis_induced Initiates

Caption: this compound inhibits MCL-1, leading to the release of pro-apoptotic proteins and subsequent cell death.

Data Presentation

The following table summarizes the reported cellular activity of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for in vitro assays.

Cell LineCancer TypeReported EC50 (nM)Reference
AMO-1Multiple Myeloma0.16[3]
H929Multiple Myeloma0.47[3]
MV4-11Acute Myeloid Leukemia3.91[3]
DLD-1Colorectal Cancer>10,000[3]

Experimental Protocol: In Vitro Cell Viability Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based cell viability assays, such as the CellTiter-Glo® assay, which has been used in studies involving this compound.[6][7] The principle of this assay is to quantify ATP, an indicator of metabolically active cells.

Materials
  • This compound compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., AMO-1, H929 for high sensitivity; DLD-1 as a resistant control)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • Sterile, opaque-walled 96-well microplates suitable for luminescence readings

  • Luminescence-based cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

  • Humidified incubator at 37°C with 5% CO2

Methods
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cells in fresh culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period. A typical starting point is 5,000-10,000 cells per well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the dose-response curve.[2][8]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for a predetermined time, typically 24 to 72 hours. A 24-hour incubation period has been shown to be effective for this compound.[2][8]

  • Luminescence Reading:

    • Equilibrate the plate and the luminescence reagent to room temperature before use.

    • Add the luminescence reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of cell culture medium in the well).

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cell viability assay protocol.

Cell_Viability_Workflow In Vitro Cell Viability Assay Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation_24h 2. Incubation (24 hours) cell_seeding->incubation_24h treatment 4. Cell Treatment (Add compound to wells) incubation_24h->treatment compound_prep 3. Compound Preparation (Serial Dilutions of this compound) compound_prep->treatment incubation_drug 5. Incubation with Drug (e.g., 24 hours) treatment->incubation_drug reagent_add 6. Add Luminescence Reagent incubation_drug->reagent_add signal_stabilization 7. Signal Stabilization (10 minutes at RT) reagent_add->signal_stabilization luminescence_read 8. Read Luminescence (Plate Reader) signal_stabilization->luminescence_read data_analysis 9. Data Analysis (Calculate % Viability and EC50) luminescence_read->data_analysis end End data_analysis->end

Caption: A stepwise workflow for determining cell viability after treatment with this compound.

Conclusion

This document provides a comprehensive protocol for evaluating the in vitro efficacy of the MCL-1 inhibitor this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on the viability of various cancer cell lines. This information is critical for further preclinical and clinical development of this and similar targeted therapies.

References

Application Notes and Protocols for Detecting ABBV-467-Induced Apoptosis in H929 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a common mechanism by which cancer cells, including the multiple myeloma cell line H929, evade programmed cell death (apoptosis). This compound restores the apoptotic pathway in these dependent cell lines by binding to MCL-1, leading to the activation of pro-apoptotic proteins and subsequent cell death.

These application notes provide detailed methodologies for the detection and quantification of this compound-induced apoptosis in the human multiple myeloma cell line, NCI-H929. The protocols described herein are based on established methods and findings from preclinical studies of this compound.

Mechanism of Action of this compound in H929 Cells

This compound functions by selectively inhibiting the anti-apoptotic protein MCL-1. In cancer cells like H929 that are dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic BCL-2 family proteins, particularly BAK. By binding to MCL-1, this compound displaces BAK, allowing it to oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death. The apoptotic effects of this compound in H929 cells can be mitigated by the use of a pan-caspase inhibitor, such as z-VAD-fmk.

cluster_0 H929 Multiple Myeloma Cell ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits BAK BAK MCL1->BAK Sequesters Mito Mitochondrion BAK->Mito Permeabilizes Casp9 Caspase-9 Mito->Casp9 Cytochrome c release activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes zVAD z-VAD-fmk zVAD->Casp37 Inhibits

This compound Induced Apoptosis Pathway

Quantitative Data Summary

Treatment of H929 cells with this compound results in a dose-dependent induction of apoptosis. The half-maximal effective concentration (EC50) for this compound in H929 cells has been determined to be 0.47 nM. Key markers of apoptosis, including caspase-3/7 activation, phosphatidylserine (PS) externalization (Annexin V staining), and loss of mitochondrial membrane potential (ΔΨm), all exhibit a dose-dependent response to this compound treatment.

Assay TypeParameter MeasuredThis compound Effect in H929 CellsReference
Cell ViabilityEC500.47 nM
Caspase ActivityCaspase-3/7 ActivationDose-dependent increase
Membrane AsymmetryPhosphatidylserine ExternalizationDose-dependent increase in Annexin V positive cells
Mitochondrial HealthMitochondrial Membrane Potential (ΔΨm)Dose-dependent loss of potential

Experimental Workflow

The general workflow for assessing this compound-induced apoptosis in H929 cells involves cell culture, treatment with the compound, and subsequent analysis using one or more of the detailed protocols below.

cluster_workflow Experimental Workflow cluster_assays 4. Apoptosis Assays culture 1. Culture H929 Cells (RPMI 1640 + 10% FBS) treat 2. Treat with this compound (Dose-response, time-course) culture->treat harvest 3. Harvest Cells treat->harvest flow Flow Cytometry (Annexin V/PI, ΔΨm, Caspase-3/7) harvest->flow luminescence Luminescence (Caspase-3/7 Activity) harvest->luminescence western Western Blot (Apoptotic Proteins) harvest->western analyze 5. Data Analysis flow->analyze luminescence->analyze western->analyze

Workflow for Apoptosis Detection

Experimental Protocols

Multiplexed Apoptosis Detection by Flow Cytometry

This protocol is based on the methodology used in preclinical studies of this compound, employing a multiplexed approach to simultaneously measure caspase-3/7 activation, Annexin V binding, and mitochondrial membrane potential. The use of a kit such as the iQue® Human 4-Plex Apoptosis Kit is recommended for this purpose.

Materials:

  • H929 cells

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Pan-caspase inhibitor z-VAD-fmk (optional control)

  • iQue® Human 4-Plex Apoptosis Kit (or similar multiplexing kit)

  • Flow cytometer with appropriate laser and filter sets

Procedure:

  • Cell Culture and Treatment:

    • Culture H929 cells in RPMI 1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • For inhibitor control, pre-treat cells with 50 µM z-VAD-fmk for 1 hour.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) for 6 hours. Include a vehicle-only control.

  • Staining:

    • Following treatment, add the multiplex staining cocktail from the kit directly to the cell culture wells according to the manufacturer's instructions. This cocktail typically contains reagents for detecting caspase-3/7 activity, Annexin V binding, mitochondrial membrane potential, and a viability dye.

    • Incubate the plate for the time specified in the kit protocol (typically 30-60 minutes) at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the percentage of cells positive for each apoptotic marker in the different treatment groups.

Caspase-3/7 Activity Luminescence Assay

This protocol provides a method for specifically quantifying caspase-3 and -7 activity using a luminescent-based assay, such as the Caspase-Glo® 3/7 Assay.

Materials:

  • H929 cells

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed H929 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of media.

    • Treat cells with a serial dilution of this compound for the desired time (e.g., 6 hours).

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway, such as MCL-1, BAK, BAX, and cleaved caspases.

Materials:

  • H929 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MCL-1, anti-BAK, anti-BAX, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat H929 cells with this compound as described previously.

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.

Application Notes and Protocols for ABBV-467 in an AMO-1 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the efficacy of ABBV-467, a selective Mcl-1 inhibitor, in a subcutaneous AMO-1 multiple myeloma xenograft mouse model. The document includes detailed methodologies for cell culture, xenograft establishment, drug formulation and administration, and endpoint analysis. Additionally, it presents expected quantitative outcomes based on preclinical data and visual representations of the underlying signaling pathway and experimental workflow to guide researchers in conducting similar in vivo studies.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[1] this compound is a potent and selective inhibitor of Mcl-1, demonstrating high binding affinity (Ki <0.01 nM).[2][3] By binding to Mcl-1, this compound prevents its interaction with pro-apoptotic proteins, thereby triggering apoptosis in Mcl-1-dependent cancer cells.[1] The AMO-1 human multiple myeloma cell line is known to be dependent on Mcl-1 for survival, making it a relevant in vitro and in vivo model for studying the therapeutic effects of Mcl-1 inhibitors.[2] Preclinical studies have shown that this compound induces significant tumor growth inhibition in AMO-1 xenograft models, highlighting its potential as a therapeutic agent for multiple myeloma.[2][3][4]

Signaling Pathway of this compound

ABBV467_Pathway cluster_Apoptosis Apoptotic Machinery cluster_Mcl1 Mcl-1 Pro-Survival Function Bax Bax/Bak Caspases Caspase Activation Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Mcl1 Mcl-1 Mcl1->Bax Inhibition ABBV467 This compound ABBV467->Mcl1 Inhibition

Caption: Mechanism of action of this compound, a selective Mcl-1 inhibitor that promotes apoptosis.

Experimental Protocols

AMO-1 Cell Culture
  • Cell Line: AMO-1 (human multiple myeloma)

  • Media: RPMI-1640 supplemented with 20% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

AMO-1 Xenograft Mouse Model Establishment
  • Animal Model: Female immunodeficient mice, such as SCID/bg, NOD/SCID, or NSG (NOD scid gamma) mice, 6-8 weeks of age.

  • Cell Preparation for Injection:

    • Harvest AMO-1 cells during the logarithmic growth phase.

    • Centrifuge the cells and resuspend the pellet in sterile, serum-free media or phosphate-buffered saline (PBS).

    • Determine cell viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.

    • Adjust the cell concentration to 1-5 x 10^7 cells per 100 µL. To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method.

    • Inject 100 µL of the prepared AMO-1 cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors are expected to develop within 2-3 weeks.

    • Measure tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice regularly.

This compound Formulation and Administration
  • Formulation:

    • Dissolve this compound in 5% DMSO.

    • Add 10% Cremophor EL and mix thoroughly.

    • Bring to the final volume with 85% D5W (5% dextrose in water).[4]

  • Treatment Initiation: Begin treatment when the average tumor volume reaches approximately 200 mm³.[5]

  • Dosing and Administration:

    • Vehicle Control Group: Administer the formulation vehicle intravenously (i.v.).

    • Treatment Groups: Administer this compound intravenously (i.v.) at doses of 3.13 mg/kg, 6.25 mg/kg, and 12.5 mg/kg.[2][3]

    • Dosing Schedule: A single dose (QD x 1) has been shown to be effective in the AMO-1 model.[5]

  • Caution: A dose of 25 mg/kg has been reported to be poorly tolerated in mice.[2]

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volume and body weight twice weekly throughout the study.

    • At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.

  • Tissue Collection: At the study endpoint, euthanize the mice and excise the tumors. Tumor weight can be recorded, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

Xenograft_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Phase cluster_Analysis Analysis CellCulture AMO-1 Cell Culture CellHarvest Harvest & Prepare Cells CellCulture->CellHarvest Injection Subcutaneous Injection of AMO-1 Cells CellHarvest->Injection TumorGrowth Monitor Tumor Growth Injection->TumorGrowth Randomization Randomize Mice (Tumor Volume ~200 mm³) TumorGrowth->Randomization Treatment Administer this compound (i.v.) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Calculate TGI & Statistical Analysis Endpoint->DataAnalysis

Caption: Workflow for the this compound AMO-1 xenograft mouse model experiment.

Data Presentation

Table 1: Anticipated Tumor Growth Inhibition with this compound in AMO-1 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleExpected TGI (%)Notes
Vehicle Control-i.v.QD x 10-
This compound3.13i.v.QD x 146[2]
This compound6.25i.v.QD x 1~70-80[2]
This compound12.5i.v.QD x 197Complete tumor regression observed at day 20.[2]

Note: TGI values are based on previously published preclinical data and may vary depending on specific experimental conditions.

Conclusion

The AMO-1 xenograft mouse model provides a robust platform for evaluating the in vivo efficacy of Mcl-1 inhibitors like this compound. This protocol outlines the essential steps for successfully establishing the model, preparing and administering the compound, and assessing its anti-tumor activity. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data for the preclinical assessment of novel anti-myeloma therapies.

References

Application Notes and Protocols for ABBV-467 in SCID/bg Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information on the dosing and administration of ABBV-467, a selective MCL-1 inhibitor, for preclinical research in Severe Combined Immunodeficient/Beige (SCID/bg) mouse models. The protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy of this compound in hematological malignancies.

Mechanism of Action

This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is crucial for the survival of various cancer cells by preventing apoptosis.[1][3] By binding to MCL-1, this compound blocks its interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][4] Preclinical studies have demonstrated that this compound can induce tumor regression in xenograft models of multiple myeloma and acute myeloid leukemia.[4][5]

Signaling Pathway of this compound

ABBV467_Pathway cluster_0 Mitochondrial Apoptosis Pathway cluster_1 Drug Intervention MCL1 MCL-1 BAK BAK MCL1->BAK Inhibition BAX BAX MCL1->BAX Inhibition CytoC Cytochrome c BAK->CytoC Release BAX->CytoC Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Activation Caspase37 Caspase-3/7 Apoptosome->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution ABBV467 This compound ABBV467->MCL1 ABBV467_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis CellCulture 1. Cell Culture AnimalAcclimatization 2. Animal Acclimatization CellCulture->AnimalAcclimatization TumorImplantation 3. Tumor Implantation AnimalAcclimatization->TumorImplantation TumorMonitoring 4. Tumor Monitoring TumorImplantation->TumorMonitoring Randomization 5. Group Randomization TumorMonitoring->Randomization DrugPrep 6. This compound Preparation Randomization->DrugPrep IV_Admin 7. Intravenous Administration DrugPrep->IV_Admin PostAdminMonitoring 8. Post-Administration Monitoring IV_Admin->PostAdminMonitoring DataAnalysis 9. Data Analysis PostAdminMonitoring->DataAnalysis

References

Application Notes and Protocols: A Preclinical and Proposed Clinical Study Design for the Combination of ABBV-467 and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and a proposed clinical study design for the combination of ABBV-467, a selective MCL-1 inhibitor, and venetoclax, a selective BCL-2 inhibitor. This document outlines the mechanisms of action, summarizes key preclinical findings, and presents a detailed, albeit hypothetical, protocol for a Phase I clinical trial to evaluate the safety and efficacy of this combination in hematologic malignancies.

Introduction and Scientific Rationale

Cancer cells often evade apoptosis, a programmed cell death process, by overexpressing anti-apoptotic proteins of the B-cell lymphoma 2 (BCL-2) family.[1] Venetoclax and this compound are targeted therapies that aim to restore this natural cell death pathway by inhibiting key anti-apoptotic proteins.

Venetoclax is a potent and selective inhibitor of BCL-2, a protein frequently overexpressed in various hematologic malignancies.[2][3] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[4][5][6]

This compound is a highly selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), another critical anti-apoptotic protein.[1][7] Overexpression of MCL-1 is a known resistance mechanism to various anticancer therapies, including venetoclax.[1] this compound directly binds to MCL-1, preventing it from sequestering pro-apoptotic proteins and thereby inducing apoptosis in MCL-1-dependent cancer cells.[1][7]

The combination of this compound and venetoclax is based on the principle of dual inhibition of key anti-apoptotic pathways. By targeting both BCL-2 and MCL-1, this combination has the potential to overcome intrinsic and acquired resistance to single-agent therapy and induce deeper, more durable responses in a broader range of hematologic cancers.

Preclinical Data Summary

Preclinical studies have demonstrated the synergistic anti-tumor activity of combining an MCL-1 inhibitor with a BCL-2 inhibitor. In xenograft models of human hematologic cancers, the combination of this compound and venetoclax has shown significant inhibition of tumor growth.[8][9][10]

In Vivo Efficacy in a Murine Acute Myeloid Leukemia (OCI-AML2) Xenograft Model

Preclinical evaluation in a murine model of acute myeloid leukemia (OCI-AML2) demonstrated significant tumor growth inhibition with the combination of this compound and venetoclax.[11] This particular tumor model was noted to be resistant to this compound as a monotherapy.[11]

Treatment GroupDosing ScheduleTumor Growth InhibitionStatistical Significance
This compound + VenetoclaxNot specified in detail99%p < 0.00001
This compound + 5-azacitidineNot specified in detail99%p < 0.00001
Data sourced from a preclinical study in an OCI-AML2 murine model.[11]

Interestingly, tumors that did not respond to the combination of venetoclax and 5-azacitidine showed sensitivity to the combination of venetoclax and this compound, highlighting the potential of this dual BCL-2/MCL-1 inhibition strategy.[11]

In Vivo Efficacy in Multiple Myeloma Xenograft Models

In vivo studies using multiple myeloma xenograft models (AMO-1) in mice have also demonstrated the efficacy of this compound.[11]

Treatment Group (this compound Monotherapy)Dosing (i.v.)Tumor Growth InhibitionOutcome
Low Dose3.13 mg/kg46%-
Mid Dose6.25 mg/kgNot specifiedMaximal tumor delay of 82%
High Dose12.5 mg/kg97%Complete tumor regression at day 20
Data sourced from a preclinical study in an AMO-1 tumor-bearing mice model.[7][11]

Proposed Phase I Clinical Trial Protocol: A Multi-center, Open-label, Dose-escalation and Expansion Study

Title: A Phase I Study to Evaluate the Safety, Pharmacokinetics, and Preliminary Efficacy of this compound in Combination with Venetoclax in Patients with Relapsed/Refractory Hematologic Malignancies.

ClinicalTrials.gov Identifier (Hypothetical): NCT0XXXXXXX

Study Objectives

Primary Objectives:

  • To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with venetoclax.

  • To evaluate the safety and tolerability of the combination therapy.

Secondary Objectives:

  • To characterize the pharmacokinetic (PK) profile of this compound and venetoclax when administered in combination.

  • To assess the preliminary anti-tumor activity of the combination, including overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

  • To explore potential predictive biomarkers of response and resistance.

Study Design and Schema

This study will be conducted in two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

G cluster_0 Part 1: Dose Escalation (3+3 Design) cluster_1 Part 2: Dose Expansion A Cohort 1 This compound Dose Level 1 + Venetoclax Standard Dose B Cohort 2 This compound Dose Level 2 + Venetoclax Standard Dose A->B If 0/3 or 1/6 DLTs C Cohort n This compound Dose Level n + Venetoclax Standard Dose B->C ... MTD Determine MTD and RP2D C->MTD D Expansion Cohort 1 (e.g., R/R AML) RP2D of this compound + Venetoclax E Expansion Cohort 2 (e.g., R/R MM) RP2D of this compound + Venetoclax MTD->D MTD->E

Figure 1: Proposed Clinical Trial Workflow.
Patient Population

Eligible patients will have a confirmed diagnosis of a relapsed or refractory hematologic malignancy, such as acute myeloid leukemia (AML) or multiple myeloma (MM), for which standard therapies are no longer effective. Key inclusion criteria will include adequate organ function and an acceptable performance status.

Treatment Plan
  • Venetoclax: Will be administered orally once daily according to the standard ramp-up dosing schedule to mitigate the risk of tumor lysis syndrome (TLS).[2][3]

  • This compound: Will be administered intravenously on a specified schedule (e.g., once weekly). The starting dose will be determined based on preclinical data and will be escalated in subsequent cohorts.

A standard 3+3 dose-escalation design will be employed. Dose-limiting toxicities (DLTs) will be monitored during the first cycle of treatment.

Safety and Efficacy Assessments
  • Safety: Will be assessed through regular monitoring of adverse events (AEs), laboratory tests (including cardiac troponin levels, given the findings from the monotherapy trial), vital signs, and electrocardiograms (ECGs).[8][9]

  • Efficacy: Tumor response will be evaluated according to standard criteria for the specific malignancy (e.g., International Working Group criteria for AML, International Myeloma Working Group criteria for MM).

Experimental Protocols

In Vivo Xenograft Study Protocol (Adapted from Preclinical Reports)
  • Cell Lines and Animal Models:

    • Utilize human hematologic cancer cell lines (e.g., OCI-AML2 for AML, AMO-1 for MM).

    • Implant tumor cells subcutaneously into immunodeficient mice (e.g., SCID/bg).

    • Monitor tumor growth until tumors reach a specified volume (e.g., ~200 mm³).[12][13]

  • Treatment Groups:

    • Randomize mice into the following treatment groups:

      • Vehicle control

      • This compound monotherapy

      • Venetoclax monotherapy

      • This compound and venetoclax combination

  • Drug Administration:

    • Administer this compound intravenously (i.v.) at specified doses and schedules (e.g., once weekly).

    • Administer venetoclax orally (p.o.) daily.

  • Tumor Measurement and Data Analysis:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize animals and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

    • Analyze data for tumor growth inhibition and statistical significance.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action of venetoclax and this compound and the rationale for their combination.

G cluster_0 Apoptotic Signaling Pathway BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic Inhibits MCL1 MCL-1 MCL1->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Figure 2: Simplified Apoptosis Regulation.

G cluster_1 Mechanism of Action: Venetoclax cluster_2 Mechanism of Action: this compound Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic_V Pro-Apoptotic Proteins BCL2->Pro_Apoptotic_V Apoptosis_V Apoptosis Pro_Apoptotic_V->Apoptosis_V Induces ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits Pro_Apoptotic_A Pro-Apoptotic Proteins MCL1->Pro_Apoptotic_A Apoptosis_A Apoptosis Pro_Apoptotic_A->Apoptosis_A Induces

Figure 3: Individual Drug Mechanisms.

G cluster_3 Combined this compound and Venetoclax Action Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Pro_Apoptotic Pro-Apoptotic Proteins BCL2->Pro_Apoptotic MCL1->Pro_Apoptotic Apoptosis Synergistic Apoptosis Pro_Apoptotic->Apoptosis Strongly Induces

Figure 4: Rationale for Combination Therapy.

Conclusion

The combination of this compound and venetoclax represents a promising therapeutic strategy for patients with hematologic malignancies. The dual inhibition of MCL-1 and BCL-2 has a strong preclinical rationale and has the potential to overcome resistance and improve clinical outcomes. The proposed Phase I clinical trial provides a framework for evaluating the safety and efficacy of this combination in a clinical setting. Careful monitoring, particularly for cardiac toxicity, will be crucial in the clinical development of this combination.

References

Application Notes and Protocols for ABBV-467 FRET-based Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of ABBV-467, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based binding assay.

Introduction

This compound is a potent and selective MCL-1 inhibitor that has shown efficacy in tumor models.[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that promotes cell survival, and its overexpression is a key resistance factor in various cancers.[1][3] this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins, leading to apoptosis in cancer cells that depend on MCL-1 for survival.[4][5]

This document outlines a TR-FRET assay, a robust method for quantifying molecular interactions, to measure the binding of this compound to the MCL-1 protein. This competitive binding assay is well-suited for high-throughput screening and detailed characterization of MCL-1 inhibitors.

Signaling Pathway of this compound

This compound functions by inhibiting the anti-apoptotic protein MCL-1. In cancer cells, MCL-1 sequesters pro-apoptotic proteins like BAK and BIM, preventing them from initiating the apoptosis cascade. By binding to MCL-1, this compound displaces these pro-apoptotic proteins, which are then free to induce mitochondrial outer membrane permeabilization and subsequent cell death.

cluster_0 Normal Cell Survival cluster_1 Action of this compound MCL-1 MCL-1 Pro-apoptotic Proteins (BAK, BIM) Pro-apoptotic Proteins (BAK, BIM) MCL-1->Pro-apoptotic Proteins (BAK, BIM) sequesters Apoptosis Apoptosis Pro-apoptotic Proteins (BAK, BIM)->Apoptosis initiates This compound This compound MCL-1_inhibited MCL-1 This compound->MCL-1_inhibited inhibits Pro-apoptotic Proteins_free Pro-apoptotic Proteins (BAK, BIM) Apoptosis_induced Apoptosis Pro-apoptotic Proteins_free->Apoptosis_induced initiates

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the binding affinity and cellular activity of this compound. The dissociation constant (Ki) was determined using a FRET-based assay.

Target ProteinThis compound Ki (nM)Cell LineThis compound EC50 (nM)
MCL-1<0.01AMO-10.16
BCL-2247-642H9290.47
BCL-XL247-642MV4-113.91
BCL-W247-642DLD-1>10,000
BCL2-A1>200

Data compiled from multiple sources.[1][4]

Experimental Protocol: this compound TR-FRET Binding Assay

This protocol is a representative competitive binding assay adapted from established methods for MCL-1 inhibitors.

Principle of the TR-FRET Assay:

This homogeneous assay relies on the energy transfer between a Terbium (Tb)-chelate donor fluorophore and a fluorescein isothiocyanate (FITC)-acceptor fluorophore. A recombinant MCL-1 protein (e.g., tagged with Maltose Binding Protein - MBP) is complexed with a Tb-conjugated anti-tag antibody (donor). A fluorescently labeled peptide derived from a pro-apoptotic protein's BH3 domain (e.g., FITC-BAK-BH3) serves as the tracer (acceptor). When the tracer binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. This compound competes with the tracer for binding to MCL-1, leading to a decrease in the TR-FRET signal in a dose-dependent manner.

cluster_0 High FRET Signal (No Inhibitor) cluster_1 Low FRET Signal (With this compound) MCL1_Protein MCL-1-MBP High_FRET High TR-FRET MCL1_Protein->High_FRET Proximity Tb_Antibody Anti-MBP-Tb Tb_Antibody->MCL1_Protein FITC_Peptide FITC-BAK-BH3 FITC_Peptide->MCL1_Protein FITC_Peptide->High_FRET Proximity ABBV467 This compound MCL1_Protein_Inhibited MCL-1-MBP ABBV467->MCL1_Protein_Inhibited binds FITC_Peptide_Displaced FITC-BAK-BH3 Tb_Antibody_2 Anti-MBP-Tb Tb_Antibody_2->MCL1_Protein_Inhibited Low_FRET Low TR-FRET FITC_Peptide_Displaced->Low_FRET Displaced

Caption: Principle of the competitive TR-FRET assay.

Materials and Reagents:

  • This compound: Stock solution in 100% DMSO.

  • Recombinant MCL-1 Protein: Full-length or truncated (residues 172-318) human MCL-1 with an affinity tag (e.g., MBP or His-tag).

  • Fluorescently Labeled Peptide: A peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAK BH3 peptide: FITC-AHx-GQVGRQLAIIGDDINR-NH2).

  • Terbium-conjugated Antibody: An antibody specific to the affinity tag on the MCL-1 protein (e.g., anti-MBP-Tb or anti-His-Tb).

  • Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).

  • Assay Plates: White, non-binding, low-volume 384-well microplates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Assay Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A 12-point, 3-fold serial dilution is recommended.

    • Further dilute the compound solutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare the assay mixture by diluting the MCL-1 protein, FITC-labeled peptide, and Tb-conjugated antibody in the assay buffer to their final concentrations.

    • Representative final concentrations:

      • MCL-1-MBP: 1 nM

      • FITC-BAK-BH3: 100-300 nM

      • Anti-MBP-Terbium: 1 nM

  • Assay Plate Setup (20 µL final volume per well):

    • Add 2 µL of the diluted this compound solutions to the appropriate wells of the 384-well plate.

    • Controls:

      • Positive Control (Maximum FRET): Add 2 µL of assay buffer with DMSO (no inhibitor).

      • Negative Control (Background): Add 2 µL of assay buffer with DMSO (no protein, peptide, or antibody).

    • Add 18 µL of the prepared assay mixture (MCL-1, FITC-peptide, Tb-antibody) to all wells containing the compound and the positive control wells.

  • Incubation:

    • Incubate the plate for 1 to 3 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader. Set the reader to excite the Terbium donor (e.g., at 337 nm) and measure emission at two wavelengths: one for the donor (e.g., 615 nm) and one for the acceptor (e.g., 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.

  • Normalize the data using the positive and negative controls.

  • Plot the normalized TR-FRET signal against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

  • Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescently labeled peptide and Kd is its dissociation constant for MCL-1.

Experimental Workflow

Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Plate_Setup Add Compounds and Reagent Mix to 384-well Plate Compound_Prep->Plate_Setup Reagent_Mix Prepare Assay Mixture (MCL-1, FITC-Peptide, Tb-Antibody) Reagent_Mix->Plate_Setup Incubation Incubate at Room Temperature (1-3 hours, protected from light) Plate_Setup->Incubation Data_Acquisition Measure TR-FRET Signal (Plate Reader) Incubation->Data_Acquisition Data_Analysis Calculate IC50 and Ki Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the this compound TR-FRET assay.

References

Application Notes and Protocols for ABBV-467 Solubility and Preparation in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of ABBV-467 in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Proper solubilization and preparation of this compound are critical for accurate and reproducible experimental results in cancer cell line studies. This guide outlines the solubility characteristics of this compound, a step-by-step protocol for its preparation, and its mechanism of action.

Data Presentation: this compound Properties

ParameterValueReference
Molecular Formula C₅₃H₅₁Cl₂FN₆O₉S[3]
Molecular Weight 1037.98 g/mol [3]
Target MCL-1[3]
Binding Affinity (Ki) <0.01 nM[3]
Solubility in DMSO 100 mg/mL (96.34 mM)[3]
Appearance White to light yellow solid[4]
Storage (Powder) -20°C, protect from light, stored under nitrogen[3][4]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)[3][4]

Experimental Protocol: Preparation of this compound in DMSO for Cell Culture

This protocol details the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture applications. It is crucial to use high-quality, anhydrous DMSO to ensure optimal solubility and stability of the compound.[4]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line being used

  • Vortex mixer

  • Ultrasonic bath (recommended)[3]

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM):

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • To prepare a 10 mM stock solution, add 96.34 µL of anhydrous DMSO to 1 mg of this compound powder.

    • Vortex the solution vigorously for several minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.

    • This high-concentration stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Storage of Stock Solution:

    • Store the aliquoted stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4] Ensure the vials are tightly sealed and protected from light.

  • Preparation of Working Solutions for Cell Culture:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

      • Important: It is recommended to first dilute the DMSO stock solution in a small volume of cell culture medium to create an intermediate dilution before adding it to the final culture volume. This helps to prevent precipitation of the compound.

      • For example, to treat cells with a final concentration of 10 nM this compound, you can prepare a 1 µM intermediate solution by adding 1 µL of the 10 mM stock to 999 µL of culture medium. Then, add the appropriate volume of this intermediate solution to your cell culture plates.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without the drug) is included in your experimental design.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the Bcl-2 family.[1][3] In many cancers, MCL-1 is overexpressed, which helps tumor cells evade apoptosis (programmed cell death).[2] this compound binds to MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK.[3] This releases BAK, which can then oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2]

ABBV467_Mechanism_of_Action cluster_Cell Cancer Cell MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters Mitochondrion Mitochondrion BAK->Mitochondrion Permeabilizes ABBV467 This compound ABBV467->MCL1 Inhibits Apoptosis Apoptosis Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Caspase_Activation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.

ABBV467_Workflow cluster_Preparation Stock Solution Preparation cluster_Experiment Cell Culture Experiment A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Aliquot & Store at -80°C C->D E Thaw Stock Solution D->E Start of Experiment F Prepare Serial Dilutions in Media E->F G Treat Cells with This compound F->G H Incubate & Analyze G->H

Caption: Workflow for this compound preparation and use.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Regression Induced by ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][3] By binding to MCL-1, this compound prevents its interaction with pro-apoptotic proteins, thereby triggering apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated that this compound induces tumor regression in xenograft models of hematological malignancies, such as multiple myeloma and acute myelogenous leukemia.[2][4][5] This document provides detailed application notes and protocols for utilizing common in vivo imaging techniques to monitor and quantify tumor regression in response to this compound treatment.

Mechanism of Action of this compound

This compound functions by selectively binding to the BH3-binding groove of the MCL-1 protein with high affinity. This action displaces pro-apoptotic proteins like Bak and Bax, which are normally sequestered by MCL-1. The release of these proteins leads to the activation of the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.

cluster_MCL1 MCL-1 Mediated Survival cluster_ABBV467 This compound Action MCL1 MCL-1 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) MCL1->Pro_Apoptotic Sequesters Apoptosis_Blocked Apoptosis Blocked Pro_Apoptotic->Apoptosis_Blocked ABBV467 This compound MCL1_inhibited MCL-1 ABBV467->MCL1_inhibited Inhibits Pro_Apoptotic_released Released Pro-Apoptotic Proteins MCL1_inhibited->Pro_Apoptotic_released Releases Apoptosis_Triggered Apoptosis Triggered Pro_Apoptotic_released->Apoptosis_Triggered cluster_workflow Experimental Workflow start Establish Xenograft Tumor Model randomize Tumor Establishment & Randomization start->randomize treatment Initiate this compound Treatment randomize->treatment imaging Perform Longitudinal In Vivo Imaging treatment->imaging analysis Image Acquisition & Data Analysis imaging->analysis analysis->imaging Repeat Imaging at Timepoints endpoint Endpoint Analysis (e.g., Ex Vivo Imaging, Histology) analysis->endpoint

References

Application Notes and Protocols: Measurement of Cardiac Troponin in Animal Models Exposed to the MCL-1 Inhibitor ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a key regulator of the intrinsic apoptotic pathway and is overexpressed in various hematologic malignancies, making it an attractive therapeutic target. Preclinical studies in xenograft models of multiple myeloma and acute myelogenous leukemia demonstrated the anti-tumor efficacy of this compound. However, the clinical development of MCL-1 inhibitors has been challenged by on-target cardiotoxicity. In a first-in-human clinical trial, this compound was associated with increases in plasma cardiac troponin levels in a subset of patients, suggesting potential myocardial injury.[1][2][3][4][5] This has highlighted the critical need for careful monitoring of cardiac safety in preclinical and clinical studies of MCL-1 inhibitors.

These application notes provide a summary of the available information on the animal models used to evaluate this compound and a detailed, representative protocol for the measurement of cardiac troponin in a preclinical setting. It is important to note that, according to published literature, cardiac troponin levels were not measured in the preclinical efficacy studies of this compound as per the standard protocol at the time.[4] Therefore, the following protocols are provided as a guide for researchers designing future preclinical toxicology studies for this class of compounds.

This compound Mechanism of Action and Proposed Cardiotoxicity Pathway

MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are central regulators of apoptosis.[1] Anti-apoptotic proteins like MCL-1 and Bcl-xL prevent apoptosis by binding to and sequestering pro-apoptotic proteins such as BAK and BAX. In cancer cells that are dependent on MCL-1 for survival, inhibition by this compound releases the pro-apoptotic proteins, leading to the formation of pores in the mitochondrial outer membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and inducing apoptosis.

Cardiomyocytes are known to be sensitive to the inhibition of MCL-1.[6] MCL-1 is essential for the survival of cardiomyocytes and for maintaining mitochondrial function.[6][7][8][9][10] Inhibition of MCL-1 in these cells is thought to trigger the intrinsic apoptotic pathway, leading to cardiomyocyte death and the release of cardiac troponins into the bloodstream. This on-target toxicity is considered a class effect for MCL-1 inhibitors.[1][3]

MCL1_Inhibition_Pathway Proposed signaling pathway of this compound-induced cardiotoxicity. cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm MCL1 MCL-1 BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Promotes release Caspases Caspase Activation CytoC->Caspases Activates ABBV467 This compound ABBV467->MCL1 Inhibits Apoptosis Apoptosis Troponin Cardiac Troponin Release Apoptosis->Troponin Leads to Caspases->Apoptosis

Proposed signaling pathway of this compound-induced cardiotoxicity.

Data Presentation: Animal Models Used in this compound Efficacy Studies

While cardiac troponin data from animal models treated with this compound is not available, the following table summarizes the animal models and dosing regimens used in the published preclinical efficacy studies.[2][4][5] This information is valuable for researchers planning to investigate the cardiac safety of similar compounds in relevant in vivo systems.

Animal ModelCancer TypeDosing RegimenOutcomeReference
SCID/bg MiceHuman Multiple Myeloma (AMO-1 Xenograft)3.13, 6.25, and 12.5 mg/kg i.v., single doseDose-dependent tumor growth inhibition (46-97%). Complete tumor regression at 12.5 mg/kg.[2][5]
SCID/bg MiceHuman Acute Myeloid Leukemia (OCI-AML2 Xenograft)In combination with venetoclax or 5-azacitidineSignificant tumor growth inhibition (99%).[2]

Experimental Protocols: Measurement of Cardiac Troponin I (cTnI) in Mouse Serum

This section provides a detailed, representative protocol for the measurement of cardiac troponin I (cTnI) in mouse serum using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This protocol is intended as a guide and should be adapted based on the specific kit manufacturer's instructions.

Principle of the Assay

This assay is a sandwich ELISA. A microtiter plate is pre-coated with a monoclonal antibody specific to mouse cTnI. When serum samples or standards are added to the wells, the cTnI present binds to the immobilized antibody. A second, biotinylated polyclonal antibody that recognizes a different epitope of cTnI is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. After a washing step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is proportional to the amount of cTnI in the sample. The concentration of cTnI is determined by comparing the optical density of the samples to a standard curve.

Materials and Reagents
  • Mouse Cardiac Troponin I ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Serum collection tubes

  • Centrifuge

  • Vortex mixer

  • Plate shaker (optional)

Sample Collection and Preparation
  • Blood Collection: Collect blood from mice via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) into serum separator tubes.

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifugation: Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C.

  • Serum Collection: Carefully aspirate the serum and transfer it to a clean microfuge tube.

  • Storage: If not assayed immediately, store the serum samples at -80°C. Avoid repeated freeze-thaw cycles.

Assay Procedure
  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual. Allow all reagents to come to room temperature before use.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as specified in the protocol.

  • Washing: Repeat the washing step as described in step 4.

  • Add HRP Conjugate: Add 100 µL of the HRP conjugate to each well.

  • Incubation: Cover the plate and incubate as specified in the protocol.

  • Washing: Repeat the washing step as described in step 4.

  • Add Substrate: Add 100 µL of the substrate solution to each well and incubate in the dark for the time specified (usually 15-30 minutes).

  • Stop Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Data Analysis
  • Calculate the mean absorbance for each set of duplicate standards and samples.

  • Subtract the mean absorbance of the blank (zero standard) from all other readings.

  • Plot a standard curve of the mean absorbance versus the known concentration of the standards.

  • Determine the concentration of cTnI in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Experimental Workflow for Preclinical Cardiotoxicity Assessment

The following diagram outlines a general experimental workflow for assessing the potential cardiotoxicity of a novel compound, such as an MCL-1 inhibitor, in an animal model.

Preclinical_Cardiotoxicity_Workflow Experimental workflow for preclinical cardiotoxicity assessment. cluster_study_design Study Design & Preparation cluster_in_life In-Life Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Mouse, Rat) Dose_Selection Dose Range Finding Studies Animal_Model->Dose_Selection Group_Allocation Randomize Animals into Treatment & Vehicle Groups Dose_Selection->Group_Allocation Compound_Admin Compound Administration (e.g., i.v., p.o.) Group_Allocation->Compound_Admin Observations Clinical Observations (Body Weight, Behavior) Compound_Admin->Observations Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Histopathology Heart Tissue Collection & Histopathology Observations->Histopathology Troponin_Assay Cardiac Troponin ELISA Blood_Sampling->Troponin_Assay Data_Analysis Statistical Analysis & Interpretation Troponin_Assay->Data_Analysis Histopathology->Data_Analysis

Experimental workflow for preclinical cardiotoxicity assessment.

Conclusion

The development of potent and selective MCL-1 inhibitors like this compound represents a promising therapeutic strategy for hematologic malignancies. However, the on-target cardiotoxicity observed in clinical trials underscores the importance of robust preclinical cardiac safety assessment. While specific data on cardiac troponin levels in animal models treated with this compound are not publicly available, the provided protocols and workflows offer a framework for researchers to design and execute rigorous preclinical toxicology studies for the next generation of MCL-1 inhibitors. The sensitive and specific measurement of cardiac troponins, in conjunction with traditional histopathology, is crucial for de-risking these compounds and ensuring patient safety.

References

Application Notes and Protocols: Analysis of ABBV-467 Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in the survival of various cancer cells, including multiple myeloma.[1][3] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic pathway of apoptosis and leading to cancer cell death.[3] This document provides a detailed protocol for the analysis of this compound-induced apoptosis in the human multiple myeloma cell line H929 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following table summarizes the dose-dependent effect of this compound on apoptosis induction in H929 cells. The data is estimated from the graphical representation in Yuda J, et al. Commun Med (Lond). 2023 Oct 25;3(1):154.

This compound Concentration (nM)% Annexin V Positive Cells (Early & Late Apoptosis)
0 (Vehicle Control)~5%
0.1~10%
1~25%
10~60%
100~85%
1000~95%

Experimental Protocols

Cell Culture

The NCI-H929 cell line is a human multiple myeloma cell line that grows in suspension.

Required Materials:

  • NCI-H929 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 2-Mercaptoethanol

  • Penicillin-Streptomycin (optional)

  • T-75 cell culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

  • Maintain H929 cells in T-75 flasks at a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • To subculture, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.

This compound Treatment

Required Materials:

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • 6-well plates

Procedure:

  • Seed H929 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per well.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.

  • Add the desired concentrations of this compound to the corresponding wells. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Annexin V and Propidium Iodide Staining for Flow Cytometry

Required Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Harvest the cells from each well of the 6-well plate, including the supernatant as apoptotic cells may be detached.

  • Transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant.

  • Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.

  • Aspirate the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution to each tube.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software. Gate on the cell population based on forward and side scatter to exclude debris.

  • Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_culture H929 Cell Culture seeding Seed Cells in 6-well Plates cell_culture->seeding treatment Treat with this compound (Dose-Response) seeding->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain flow_cytometry Flow Cytometry Acquisition stain->flow_cytometry data_analysis Data Analysis (Quadrant Gating) flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

apoptosis_pathway cluster_survival Pro-Survival cluster_apoptotic Pro-Apoptotic cluster_execution Execution Pathway MCL1 MCL-1 Bak Bak MCL1->Bak inhibition Bcl2 Bcl-2 / Bcl-xL Bax Bax Bcl2->Bax inhibition CytoC Cytochrome c Release Bax->CytoC Bak->CytoC BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) BH3_only->MCL1 inhibition BH3_only->Bcl2 inhibition Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ABBV467 This compound ABBV467->MCL1 inhibition

Caption: Intrinsic apoptosis pathway and the role of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Investigating ABBV-467 Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxicity mechanisms of ABBV-467.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesized mechanism of this compound-induced cardiotoxicity?

A1: The primary hypothesized mechanism is on-target inhibition of Myeloid Cell Leukemia-1 (MCL-1) in cardiomyocytes. MCL-1 is a crucial pro-survival protein in cardiac cells, and its inhibition by this compound is believed to induce rapid apoptosis, leading to cardiomyocyte death and subsequent cardiac injury.[1] This is supported by clinical observations of increased cardiac troponin levels in patients treated with this compound, a biomarker for cardiac damage.[2]

Q2: Is cardiotoxicity a known class effect of MCL-1 inhibitors?

A2: Yes, cardiotoxicity is considered a class effect of MCL-1 inhibitors. Several clinical trials of different MCL-1 inhibitors have been halted or terminated due to cardiac-related adverse events, particularly elevations in cardiac troponins.[2]

Q3: What are the key cellular events downstream of MCL-1 inhibition in cardiomyocytes?

A3: Inhibition of MCL-1 in cardiomyocytes is expected to lead to the activation of the intrinsic apoptotic pathway. This involves the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases (e.g., caspase-3 and -7), ultimately resulting in apoptosis. Additionally, disruption of mitochondrial dynamics and function is a key consequence.

Q4: What in vitro models are suitable for studying this compound cardiotoxicity?

A4: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model for investigating the cardiotoxicity of MCL-1 inhibitors.[3] These cells express human cardiac proteins and exhibit physiological characteristics of human cardiomyocytes, making them a more predictive model than some animal models.

Q5: What are the main biomarkers to assess this compound-induced cardiotoxicity in vitro?

A5: Key biomarkers include:

  • Cardiac Troponin I (cTnI) and Troponin T (cTnT): Release into the cell culture supernatant is a specific indicator of cardiomyocyte injury.[2][4]

  • Caspase-3/7 Activity: Increased activity is a hallmark of apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.

  • Cell Viability Assays: To quantify the extent of cell death.

Troubleshooting Guides

Problem 1: High background or inconsistent results in caspase-3/7 activity assays.
Possible Cause Troubleshooting Step
Cell Health and Plating Density Ensure cardiomyocytes form a confluent and synchronously beating monolayer before drug treatment. Optimize plating density to avoid overgrowth or sparse cultures, which can affect baseline apoptosis levels.
Reagent Preparation and Handling Prepare caspase assay reagents fresh and protect them from light. Ensure proper mixing and incubation times as per the manufacturer's protocol.
Vehicle Control Effects Test the effect of the vehicle (e.g., DMSO) on caspase activity at the concentrations used in the experiment. High concentrations of some solvents can be cytotoxic.
Assay Timing The peak of caspase activation can be transient. Perform a time-course experiment to identify the optimal time point for measuring caspase activity after this compound treatment.
Problem 2: Difficulty in detecting a significant increase in troponin release.
Possible Cause Troubleshooting Step
Insufficient Drug Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal conditions for inducing detectable troponin release.
Assay Sensitivity Use a high-sensitivity cardiac troponin assay (hs-cTn) for accurate quantification, as the amount of troponin released in vitro can be low.[4][5]
Sample Collection and Storage Collect the entire volume of the cell culture supernatant for analysis. If not analyzed immediately, store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Baseline Troponin Levels Cardiomyocytes in culture may have a baseline level of troponin release. Ensure you have an untreated control group to establish this baseline and calculate the fold-change upon treatment.
Problem 3: Variability in mitochondrial membrane potential measurements.
Possible Cause Troubleshooting Step
Dye Loading and Concentration Optimize the concentration of the potentiometric dye (e.g., TMRM, JC-1) and the loading time to ensure adequate signal without causing toxicity.
Phototoxicity Minimize exposure of the fluorescent dye-loaded cells to excitation light to prevent phototoxicity and dye bleaching, which can affect mitochondrial health.
Inconsistent Cell Health Ensure a healthy and stable cardiomyocyte culture, as baseline mitochondrial membrane potential can vary with cell stress.
Use of Appropriate Controls Include a positive control, such as a known mitochondrial uncoupler (e.g., FCCP), to validate the assay's ability to detect changes in mitochondrial membrane potential.

Quantitative Data Summary

Specific quantitative data for this compound's direct effects on cardiomyocytes are not extensively available in the public domain. The following table summarizes representative data for other selective MCL-1 inhibitors studied in human iPSC-derived cardiomyocytes, which can serve as a reference.

Parameter MCL-1 Inhibitor Cell Type Concentration Effect Reference
Caspase-3/7 Activity S63845hiPSC-CMs1-2 µMPeak caspase activity at 48h[6]
Caspase-3/7 Activity AMG-176hiPSC-CMsDose-dependent increaseIncreased caspase activity at 48h[6]
Caspase-3/7 Activity AZD5991hiPSC-CMsDose-dependent increaseIncreased caspase activity at 48h[6]
Cardiac Troponin T Release MIK665 (S64315)Humanized Mcl-1 Mouse ModelNot SpecifiedSignificantly elevated hs-troponin T levels[7]

Experimental Protocols

In Vitro Cardiac Troponin I/T Release Assay

Objective: To quantify the release of cardiac troponin from cardiomyocytes as a measure of cellular injury.

Methodology:

  • Cell Culture: Plate human iPSC-derived cardiomyocytes in a suitable multi-well format and culture until a confluent, spontaneously beating monolayer is formed.

  • Drug Treatment: Treat the cardiomyocytes with a range of concentrations of this compound or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).

  • Supernatant Collection: At each time point, carefully collect the entire volume of the cell culture supernatant from each well.

  • Sample Storage: Store the collected supernatant at -80°C until analysis to prevent troponin degradation.

  • Quantification: Use a high-sensitivity cardiac troponin I or T enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions to measure the concentration of troponin in the supernatant.

  • Data Analysis: Normalize the troponin concentration to the total protein content of the remaining cell lysate in each well to account for differences in cell number. Express the results as fold change over the vehicle-treated control.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases as an indicator of apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate and treat human iPSC-derived cardiomyocytes with this compound as described above. It is advisable to use a white-walled, clear-bottom plate for luminescence-based assays.

  • Assay Reagent Preparation: Prepare the caspase-3/7 luminescent assay reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).

  • Reagent Addition: At the desired time points, add the caspase-3/7 reagent directly to the wells containing the treated cells.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light, to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the signal to a vehicle-treated control.

Mitochondrial Membrane Potential Assay

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction.

Methodology:

  • Cell Culture and Treatment: Plate and treat human iPSC-derived cardiomyocytes with this compound on a suitable imaging plate (e.g., black-walled, clear-bottom).

  • Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 at an optimized concentration and for a specific duration in the dark.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Imaging: Acquire fluorescent images using a high-content imaging system or a fluorescence microscope. For TMRM, a single fluorescence channel is used. For JC-1, two channels are used to detect both the monomer (green fluorescence, indicating low ΔΨm) and the J-aggregates (red fluorescence, indicating high ΔΨm).

  • Image Analysis: Quantify the fluorescence intensity per cell or per mitochondrion. For JC-1, the ratio of red to green fluorescence is often used as a ratiometric measure of mitochondrial membrane potential.

  • Data Analysis: Compare the fluorescence intensity or ratio of this compound-treated cells to that of vehicle-treated cells. Include a positive control (e.g., FCCP) to confirm the assay is working correctly.

Visualizations

ABBV_467_Cardiotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cardiomyocyte ABBV_467 This compound MCL1 MCL-1 ABBV_467->MCL1 Inhibition BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibition Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases (e.g., 3, 7) Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Proposed signaling pathway of this compound-induced cardiomyocyte apoptosis.

Experimental_Workflow cluster_assays Cardiotoxicity Assessment start Start: Human iPSC-CM Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment troponin_assay Troponin Release Assay (ELISA) treatment->troponin_assay caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay mito_assay Mitochondrial Membrane Potential Assay treatment->mito_assay viability_assay Cell Viability Assay treatment->viability_assay analysis Data Analysis and Interpretation troponin_assay->analysis caspase_assay->analysis mito_assay->analysis viability_assay->analysis end End: Mechanism Characterization analysis->end

Caption: General experimental workflow for investigating this compound cardiotoxicity.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Parameter Optimization start Inconsistent Experimental Results cell_health Verify Cardiomyocyte Health and Confluency start->cell_health reagent_quality Check Reagent Preparation and Storage start->reagent_quality controls Review Positive and Negative Controls start->controls dose_time Optimize Drug Concentration and Treatment Duration cell_health->dose_time assay_protocol Refine Assay-Specific Protocols (e.g., incubation times) reagent_quality->assay_protocol controls->dose_time end Consistent and Reliable Data dose_time->end assay_protocol->end

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Mitigating ABBV-467-induced cardiac troponin elevation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiac troponin elevation observed with the use of ABBV-467, a selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is crucial for the survival of various cancer cells.[1] By binding to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby inducing apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][2]

Q2: What is the link between this compound and elevated cardiac troponin levels?

A2: Clinical trial data has shown that treatment with this compound can lead to an increase in plasma cardiac troponin levels in some patients.[3][4][5] In a first-in-human study involving patients with relapsed/refractory multiple myeloma, 4 out of 8 participants exhibited this side effect.[3][4][5] This elevation in troponin, a protein associated with heart muscle damage, occurred without other corresponding cardiac findings.[3][4][5]

Q3: Is the cardiac troponin elevation a specific effect of this compound or a class effect of MCL-1 inhibitors?

A3: The high selectivity of this compound for MCL-1 suggests that the treatment-induced troponin release is a consequence of MCL-1 inhibition itself.[3][4][6] Therefore, it is considered a potential class effect for MCL-1 inhibitors.[3][4][6]

Q4: What is the clinical significance of this compound-induced troponin elevation?

A4: While elevated troponin is a marker of cardiac injury, the clinical significance in the context of this compound treatment is not yet fully understood, as the elevations were not accompanied by other cardiac symptoms or abnormalities in the initial study.[3][4][5] However, any elevation in cardiac troponins warrants careful monitoring and further investigation to ensure patient safety.

Troubleshooting Guide

This guide provides structured advice for researchers encountering cardiac troponin elevations during preclinical or clinical investigations of this compound.

Issue Potential Cause Recommended Action
Unexpectedly high or rapid cardiac troponin elevation in preclinical models. High sensitivity of the specific animal model to MCL-1 inhibition in cardiomyocytes.1. Confirm On-Target Effect: Perform Western blot or immunohistochemistry for cleaved caspase-3 in cardiac tissue to confirm apoptosis induction. 2. Dose-Response Assessment: Conduct a dose-response study to identify a therapeutic window with minimal cardiac effects. 3. Alternative Models: Consider using alternative preclinical models such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for better translation to human physiology.[7][8][9]
Variability in troponin levels between experimental subjects. 1. Inter-individual differences in cardiac MCL-1 expression or dependence. 2. Underlying subclinical cardiac conditions.1. Baseline Assessment: Ensure thorough baseline cardiac assessment of all subjects before starting treatment. 2. Genetic Screening: If feasible, screen for genetic polymorphisms that may affect cardiac sensitivity. 3. Stratify Data: Analyze data based on baseline cardiac health to identify potential risk factors.
Difficulty in distinguishing between true cardiotoxicity and benign troponin leakage. The mechanism may involve non-necrotic troponin release.1. Multi-marker Analysis: Concurrently measure other cardiac biomarkers like CK-MB and NT-proBNP.[10] 2. Functional Assessment: Perform echocardiography or other cardiac imaging to assess cardiac function (e.g., ejection fraction). 3. Histopathology: Conduct detailed histopathological analysis of cardiac tissue in preclinical models to look for signs of necrosis, inflammation, or fibrosis.
Lack of a clear in vitro to in vivo correlation for cardiac effects. Differences in metabolic activity, drug exposure, and cellular context between in vitro and in vivo systems.1. Refine In Vitro Model: Utilize 3D cardiac spheroids or organoids that better mimic the in vivo microenvironment.[7][8] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to correlate drug concentration with troponin release. 3. Humanized Models: Employ humanized mouse models or hiPSC-CMs from diverse genetic backgrounds.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Cardiotoxicity in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

Objective: To evaluate the direct cytotoxic effects of this compound on human cardiomyocytes.

Methodology:

  • Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until a confluent, spontaneously beating monolayer is formed.

  • Drug Treatment: Treat the hiPSC-CMs with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, and 72 hours.

  • Troponin Release Assay: At each time point, collect the cell culture supernatant and measure the concentration of cardiac troponin I (cTnI) or T (cTnT) using a high-sensitivity ELISA kit.

  • Cell Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo assay to determine the IC50.

  • Apoptosis Assay: Perform immunofluorescence staining for cleaved caspase-3 and TUNEL staining to quantify apoptosis.

  • Data Analysis: Correlate the concentration of this compound with the levels of troponin release, cell viability, and apoptosis markers.

Protocol 2: In Vivo Assessment of Cardiac Function and Injury in a Rodent Model

Objective: To evaluate the in vivo cardiac effects of this compound in a rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intravenous or oral) at various doses and schedules (e.g., daily or intermittent).

  • Cardiac Troponin Monitoring: Collect blood samples at baseline and at multiple time points post-treatment to measure plasma cardiac troponin levels.

  • Echocardiography: Perform serial echocardiography to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and wall motion abnormalities.

  • Electrocardiography (ECG): Monitor for any changes in cardiac rhythm or conduction.

  • Histopathology: At the end of the study, harvest the hearts for histopathological examination. Perform H&E staining for general morphology and Masson's trichrome staining for fibrosis.

  • Data Analysis: Analyze the changes in troponin levels, cardiac function parameters, and histopathological findings in relation to the dose and duration of this compound treatment.

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound MCL-1 MCL-1 This compound->MCL-1 Inhibits Pro-apoptotic Proteins (e.g., BAK, BAX) Pro-apoptotic Proteins (e.g., BAK, BAX) MCL-1->Pro-apoptotic Proteins (e.g., BAK, BAX) Inhibits Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., BAK, BAX)->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis.

cluster_1 Troubleshooting Workflow for Troponin Elevation Troponin Elevation Observed Troponin Elevation Observed Assess Dose and Duration Assess Dose and Duration Troponin Elevation Observed->Assess Dose and Duration Evaluate Cardiac Function Evaluate Cardiac Function Troponin Elevation Observed->Evaluate Cardiac Function In Vitro Confirmation In Vitro Confirmation Troponin Elevation Observed->In Vitro Confirmation Refine Dosing Strategy Refine Dosing Strategy Assess Dose and Duration->Refine Dosing Strategy Investigate Mechanism Investigate Mechanism Evaluate Cardiac Function->Investigate Mechanism Consider Alternative Models Consider Alternative Models In Vitro Confirmation->Consider Alternative Models

Caption: Troubleshooting workflow for this compound-induced troponin elevation.

References

ABBV-467 resistance mechanisms in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABBV-467. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding this compound and potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that prevents apoptosis (programmed cell death).[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the apoptotic cascade in cancer cells that are dependent on MCL-1 for survival.[1][3]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated cellular activity in various hematological cancer cell lines, including multiple myeloma and acute myelogenous leukemia.[3][4] The sensitivity of a cell line to this compound is primarily dependent on its reliance on MCL-1 for survival.

Q3: What are the known or potential mechanisms of resistance to this compound?

While specific acquired resistance mechanisms to this compound are not yet extensively documented, several intrinsic and potential acquired resistance mechanisms can be considered based on preclinical data and general knowledge of resistance to BH3 mimetics:

  • Upregulation of other anti-apoptotic Bcl-2 family proteins: Cancer cells may compensate for the inhibition of MCL-1 by upregulating other anti-apoptotic proteins, such as Bcl-xL or Bcl-2.[5] For instance, the DLD-1 cell line has shown intrinsic resistance to this compound due to the cooperative role of Bcl-xL in its survival.[4]

  • Mutations in the MCL1 gene: Although not specifically reported for this compound, mutations in the MCL1 gene could potentially alter the drug binding site or affect the protein's function, leading to reduced inhibitor efficacy.[6][7]

  • Alterations in pro-apoptotic effector proteins: The downstream effectors of the apoptotic pathway, BAX and BAK, are essential for apoptosis induction by BH3 mimetics. Inactivating mutations or downregulation of these proteins can confer broad resistance to this class of drugs.[1][3][4]

  • Activation of pro-survival signaling pathways: Activation of pathways such as the ERK1/2 signaling cascade can promote cell survival and lead to the upregulation of MCL-1 or other anti-apoptotic proteins, thereby reducing sensitivity to MCL-1 inhibition.[5]

  • Increased protein stability or reduced degradation of MCL-1: Alterations in the machinery that regulates MCL-1 protein turnover, such as deubiquitinases (e.g., USP9X), can lead to increased MCL-1 levels and contribute to resistance.[8]

Q4: Are there any known synergistic drug combinations with this compound?

Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. For example, in an acute myeloid leukemia model (OCI-AML2) that was resistant to this compound monotherapy, the combination of this compound with the Bcl-2 inhibitor venetoclax or the hypomethylating agent 5-azacitidine resulted in significant tumor growth inhibition.[4] This suggests that co-targeting multiple survival pathways may be an effective strategy to overcome resistance.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during in vitro experiments with this compound.

Problem 1: Higher than expected IC50 value or lack of response in a cancer cell line.

  • Possible Cause 1: Intrinsic Resistance. The cell line may not be dependent on MCL-1 for survival. It might rely on other anti-apoptotic proteins like Bcl-xL or Bcl-2.

    • Troubleshooting Steps:

      • Assess Bcl-2 family protein expression: Perform Western blotting to determine the relative expression levels of MCL-1, Bcl-xL, and Bcl-2 in your cell line. High levels of Bcl-xL or Bcl-2 alongside MCL-1 may indicate a lack of sole dependence on MCL-1.

      • BH3 Profiling: This technique can be used to assess the mitochondrial apoptotic priming of the cell line and determine its dependence on specific anti-apoptotic proteins.

      • Combination Treatment: Test the effects of this compound in combination with inhibitors of other anti-apoptotic proteins (e.g., venetoclax for Bcl-2) to see if a synergistic effect can be achieved.

  • Possible Cause 2: Experimental Issues. Incorrect drug concentration, inactive compound, or issues with the cell viability assay.

    • Troubleshooting Steps:

      • Verify Drug Activity: Use a sensitive, MCL-1-dependent positive control cell line (e.g., AMO-1, H929) to confirm the activity of your this compound stock.

      • Check Assay Conditions: Ensure that the cell seeding density, treatment duration, and assay readout are optimized for your cell line. For example, a longer treatment duration might be required for some cell lines to undergo apoptosis.

      • Use an Apoptosis-Specific Assay: Switch from a metabolic-based viability assay (like MTT or CellTiter-Glo) to a direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays, to confirm the induction of cell death.

Problem 2: Development of acquired resistance after prolonged treatment with this compound.

  • Possible Cause 1: Upregulation of other anti-apoptotic proteins. The cancer cells may have adapted by increasing the expression of Bcl-xL or Bcl-2.

    • Troubleshooting Steps:

      • Generate a Resistant Cell Line: Culture the initially sensitive parental cell line in the presence of gradually increasing concentrations of this compound to select for a resistant population.

      • Comparative Proteomics: Compare the protein expression profiles of the parental and resistant cell lines using Western blotting or mass spectrometry to identify upregulated anti-apoptotic proteins.

      • Test Combination Therapies: Evaluate the sensitivity of the resistant cell line to this compound in combination with inhibitors of the identified upregulated anti-apoptotic proteins.

  • Possible Cause 2: Alterations in the apoptotic machinery. The resistant cells may have acquired mutations in key apoptotic proteins like BAX or BAK.

    • Troubleshooting Steps:

      • Sequence Key Apoptotic Genes: Perform Sanger or next-generation sequencing of the parental and resistant cell lines to identify potential mutations in genes such as BAX and BAK.

      • Functional Assays: If mutations are identified, perform functional assays to determine if they impair the pro-apoptotic function of the protein.

  • Possible Cause 3: Activation of survival signaling pathways. The resistant cells may have activated pro-survival pathways that counteract the effects of MCL-1 inhibition.

    • Troubleshooting Steps:

      • Phospho-protein arrays or Western Blotting: Screen for the activation of known pro-survival signaling pathways (e.g., MAPK/ERK, PI3K/AKT) in the resistant versus parental cell lines.

      • Inhibitor Studies: Test whether inhibitors of the identified activated pathways can re-sensitize the resistant cells to this compound.

Data Presentation

Table 1: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)Reference
AMO-1Multiple Myeloma0.16[4]
H929Multiple Myeloma0.47[4]
MV4-11Acute Myeloid Leukemia3.91[4]
DLD-1Colorectal Adenocarcinoma>10,000[4]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines in a 96-well format.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear bottom, opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the overnight medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Bcl-2 Family Proteins

This protocol is for determining the expression levels of MCL-1, Bcl-xL, and Bcl-2.

  • Materials:

    • Parental and resistant cancer cell lines

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-MCL-1, anti-Bcl-xL, anti-Bcl-2, anti-GAPDH or β-actin as a loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Harvest cells and lyse them in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

    • Normalize protein concentrations and prepare lysates with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control to compare protein expression levels.

Visualizations

ABBV_467_MoA cluster_cell Cancer Cell cluster_mito Mitochondrion MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces ABBV467 This compound ABBV467->MCL1 Inhibits

Caption: Mechanism of action of this compound.

Resistance_Mechanism cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell ABBV467_sens This compound MCL1_sens MCL-1 ABBV467_sens->MCL1_sens Apoptosis_sens Apoptosis MCL1_sens->Apoptosis_sens Inhibition of MCL-1 leads to ABBV467_res This compound MCL1_res MCL-1 ABBV467_res->MCL1_res Survival Cell Survival MCL1_res->Survival Inhibited Bcl_xL Bcl-xL (Upregulated) Bcl_xL->Survival Promotes

Caption: Resistance to this compound via Bcl-xL upregulation.

Experimental_Workflow cluster_analysis Analysis Methods cluster_validation Validation Steps Start Start with this compound Sensitive Parental Cell Line Generate_Resistant Generate Resistant Cell Line (Long-term this compound exposure) Start->Generate_Resistant Characterize_Phenotype Confirm Resistance Phenotype (IC50 shift) Generate_Resistant->Characterize_Phenotype Molecular_Analysis Molecular Analysis of Parental vs. Resistant Lines Characterize_Phenotype->Molecular_Analysis Validate_Mechanism Validate Potential Resistance Mechanism Molecular_Analysis->Validate_Mechanism Western_Blot Western Blot (Bcl-2 family) Sequencing Sequencing (MCL1, BAX, BAK) Pathway_Analysis Pathway Analysis (e.g., phospho-arrays) Test_Overcome Test Strategies to Overcome Resistance Validate_Mechanism->Test_Overcome Gene_Modulation Gene Knockdown/Overexpression Combination_Therapy Combination with Targeted Inhibitors

Caption: Workflow for identifying resistance mechanisms.

References

Optimizing ABBV-467 dosage to reduce toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing ABBV-467 in in vivo experiments. The content is based on publicly available preclinical and clinical data to help optimize dosing strategies and mitigate potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2][3] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) protein family, which is crucial for preventing programmed cell death (apoptosis).[1][4] In various cancers, particularly hematologic malignancies, cancer cells overexpress MCL-1 to survive.[1][4] this compound binds to MCL-1, preventing it from inhibiting pro-apoptotic proteins, thereby triggering apoptosis in MCL-1-dependent cancer cells.[1][4]

Q2: What are the primary in vivo toxicities associated with this compound?

The most significant toxicity identified is potential cardiotoxicity.[4][5] In a first-in-human clinical trial involving patients with multiple myeloma, treatment with this compound led to increases in plasma cardiac troponin levels in half of the patients treated (4 of 8), which is a biomarker for cardiac muscle damage.[4][6] This adverse effect is suggested to be a potential class-wide effect for MCL-1 inhibitors.[4][5][7] Preclinical studies in rats and dogs with once-weekly dosing also revealed microscopic apoptosis and single-cell necrosis.[6] In mouse xenograft studies, a dose of 25 mg/kg was reported as not well tolerated.[2]

Q3: What dosing schedules have been effective in preclinical models?

Intermittent intravenous (IV) dosing has been shown to be effective in preclinical xenograft models of multiple myeloma and acute myelogenous leukemia.[4][6][7] A single IV administration was sufficient to induce significant, dose-dependent tumor growth inhibition in a multiple myeloma model.[5]

Troubleshooting Guide: Managing In Vivo Toxicity

Issue: Elevated Cardiac Troponin Levels or Suspected Cardiotoxicity

Researchers may encounter signs of cardiotoxicity, particularly when dose-escalating or in long-term studies. Monitoring for this specific toxicity is critical when working with this compound or other MCL-1 inhibitors.

Possible Cause Recommended Action & Solution
On-Target Toxicity The primary cause is likely the on-target inhibition of MCL-1 in cardiomyocytes, as this protein is essential for their survival.
Dose & Schedule High doses or frequent administration may exacerbate cardiac stress.
Solution 1: Optimize Dosing Implement an intermittent dosing schedule (e.g., once weekly) rather than a daily schedule to allow for cardiac recovery.[6][7] Titrate to the minimum effective dose that achieves the desired anti-tumor activity.
Solution 2: Implement Cardiac Monitoring Routinely collect plasma/serum at baseline, during, and after treatment to measure cardiac troponin I (cTnI) or troponin T (cTnT) levels.
Solution 3: Histopathology At the study endpoint, perform detailed histopathological analysis of heart tissue, specifically looking for signs of apoptosis, necrosis, and fibrosis.
Solution 4: Combination Therapy Consider combination therapies (e.g., with venetoclax) which may allow for a lower, better-tolerated dose of this compound while maintaining or enhancing efficacy.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical in vivo studies of this compound.

Parameter Animal Model Cell Line Dosage Route Result Reference
Efficacy SCID/bg MiceAMO-1 (Multiple Myeloma)3.13 mg/kgIV (single dose)46% Tumor Growth Inhibition (TGI)[2][5]
Efficacy SCID/bg MiceAMO-1 (Multiple Myeloma)6.25 mg/kgIV (single dose)Significant TGI[2][5]
Efficacy SCID/bg MiceAMO-1 (Multiple Myeloma)12.5 mg/kgIV (single dose)97% TGI; Complete Tumor Regression[2][5]
Toxicity SCID/bg MiceAMO-1 (Multiple Myeloma)25 mg/kgIVNot well tolerated[2]
Efficacy (Combo) Mouse ModelOCI-AML2 (AML)Not specifiedNot specified99% TGI with venetoclax or 5-azacitidine[2]

Experimental Protocols

Protocol 1: In Vivo Cardiotoxicity Monitoring

This protocol outlines a procedure for monitoring cardiac health in animal models during treatment with this compound.

  • Baseline Sample Collection:

    • Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.

    • Process the blood to isolate plasma or serum and store at -80°C.

  • Dosing Administration:

    • Administer this compound intravenously according to the planned dosing schedule (e.g., once weekly).

    • Monitor animals for clinical signs of distress, including changes in weight, activity, and breathing.

  • Interim Blood Collection:

    • Collect blood samples at predetermined time points post-administration (e.g., 24 hours, 72 hours, and weekly). The 24-hour time point is often critical for detecting acute injury.

    • Process and store samples as described in Step 1.

  • Biomarker Analysis:

    • Analyze plasma/serum samples for cardiac troponin I (cTnI) or T (cTnT) using a validated, species-specific ELISA kit.

    • Compare post-treatment troponin levels to baseline levels for each animal. A significant increase indicates potential cardiac injury.

  • Terminal Procedures:

    • At the study endpoint, perform a final blood collection.

    • Euthanize animals and perform a gross necropsy, paying special attention to the heart.

    • Collect the heart, weigh it, and fix it in 10% neutral buffered formalin for histopathological analysis.

Visualizations

Signaling Pathway

MCL1_Pathway This compound Mechanism of Action cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol MCL1 MCL-1 (Anti-Apoptotic) BAK BAK MCL1->BAK BAX BAX MCL1->BAX CytoC Cytochrome C BAK->CytoC Pore Formation & Release BAX->CytoC Pore Formation & Release Caspase Caspase Activation CytoC->Caspase ABBV467 This compound ABBV467->MCL1 Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits MCL-1, leading to apoptosis.

Experimental Workflow

Toxicity_Workflow start Start: In Vivo Study baseline Collect Baseline Blood Samples start->baseline dosing Administer this compound (e.g., Q7D) baseline->dosing monitor Monitor Clinical Signs (Weight, Behavior) dosing->monitor interim Interim Blood Collection (e.g., 24h) monitor->interim endpoint Endpoint: Necropsy & Histo monitor->endpoint decision Troponin Levels Elevated? interim->decision adjust Adjust Dose or Schedule decision->adjust Yes decision->endpoint No adjust->dosing

Caption: Workflow for monitoring cardiotoxicity in vivo.

Dose-Response Logic

Dose_Response Dose This compound Dose LowDose Low Dose (~3 mg/kg) Dose->LowDose MidDose Mid Dose (~6-12 mg/kg) Dose->MidDose HighDose High Dose (>25 mg/kg) Dose->HighDose Efficacy Anti-Tumor Efficacy LowDose->Efficacy Moderate Toxicity Potential Toxicity (Cardiac) LowDose->Toxicity Low Risk MidDose->Efficacy High / Complete Regression MidDose->Toxicity Moderate Risk HighDose->Efficacy N/A HighDose->Toxicity High Risk (Not Tolerated)

Caption: Relationship between this compound dose, efficacy, and toxicity.

References

Troubleshooting ABBV-467 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-467, focusing on challenges related to its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at a concentration of 100 mg/mL (96.34 mM); however, this may require sonication to fully dissolve.[3] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[3]

Q2: How should I store the this compound stock solution?

A2: Once prepared, the stock solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[3] For long-term storage (up to 6 months), store the aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is sufficient. The solution should be protected from light and stored under nitrogen.[3]

Q3: What is a known successful formulation for in vivo administration of this compound?

A3: A formulation used for intravenous (IV) administration in animal models consists of 5% DMSO, 10% Cremophor EL, and 85% D5W (dextrose 5% in water).[4] In this method, this compound is first completely dissolved in DMSO before the other excipients are added.[4]

Q4: Can I use the in vivo formulation for my in vitro experiments?

A4: While the in vivo formulation provides a good starting point, it may not be directly suitable for all in vitro assays, especially cell-based experiments. The presence of Cremophor EL could have unintended effects on your experimental system. It is recommended to perform vehicle control experiments to assess the impact of the formulation components on your specific assay.

Troubleshooting Guide: Insolubility in Aqueous Solutions

Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium.

  • Question: Why is my this compound crashing out of solution?

    • Answer: This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound's solubility limit in the final solution is often exceeded, leading to precipitation.[1]

  • Question: How can I prevent this precipitation?

    • Answer: There are several strategies you can employ:

      • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[1]

      • Pre-warm the Diluent: Warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[2]

      • Use a Co-solvent: In your final aqueous solution, a small percentage of a water-miscible organic co-solvent, like ethanol or polyethylene glycol (PEG), can help maintain solubility.[5][6] Always include a vehicle control to account for any effects of the co-solvent.

      • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can form micelles that encapsulate hydrophobic compounds and keep them in solution.[5][7]

      • Reduce the Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try working with a lower final concentration of the compound.

Issue 2: The concentration of my prepared this compound solution is inconsistent between experiments.

  • Question: What could be causing this variability?

    • Answer: Several factors could contribute to this:

      • Incomplete initial dissolution: If the compound is not fully dissolved in the initial DMSO stock, the concentration will be lower than intended.

      • Precipitation after dilution: Even if not immediately visible, microscopic precipitation can occur, reducing the effective concentration of the soluble compound.

      • Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates.

  • Question: How can I improve the consistency of my this compound solutions?

    • Answer:

      • Ensure complete dissolution of the stock: Use sonication when preparing the initial DMSO stock to ensure all solid material is dissolved.[3] Visually inspect the solution for any particulates.

      • Filter the final solution: After dilution into your aqueous buffer, you can filter the solution through a 0.22 µm filter to remove any undissolved particles.[2]

      • Use low-adhesion plasticware: If you suspect adsorption is an issue, consider using low-protein-binding tubes and plates.

Data Presentation

Table 1: Solubility and Formulation Data for this compound

ParameterValueNotesSource
Solvent DMSO-[3]
Solubility in DMSO 100 mg/mL (96.34 mM)Requires sonication. Use fresh, hygroscopic DMSO.[3]
In Vivo Formulation 5% DMSO, 10% Cremophor EL, 85% D5WFor intravenous administration.[4]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthProtect from light, store under nitrogen. Aliquot to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial. For example, for 1 mL of a 10 mM solution, weigh 10.38 mg of this compound (Molecular Weight: 1037.98 g/mol ).

  • Solvent Addition: Add the calculated volume of fresh, high-quality DMSO. For 10.38 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[3]

  • Visual Inspection: Visually inspect the solution to confirm it is clear and free of any solid particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -80°C for long-term use.[3]

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

This protocol is an example of a serial dilution method to minimize precipitation.

  • Prepare Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM DMSO stock solution in DMSO to get a 1 mM solution.

  • Prepare Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • To achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate solution to 1 mL of the pre-warmed medium.

    • Pipette up and down gently to mix. Avoid vigorous vortexing which can cause precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

G start Start: this compound Insolubility in Aqueous Solution check_stock Is the DMSO stock clear and fully dissolved? start->check_stock precipitation Precipitation observed upon aqueous dilution? check_stock->precipitation Yes sonicate Action: Sonicate DMSO stock and use fresh DMSO. check_stock->sonicate No serial_dilution Troubleshooting Step: Perform serial dilutions. precipitation->serial_dilution Yes end End: Soluble Solution precipitation->end No sonicate->check_stock warm_media Troubleshooting Step: Pre-warm aqueous diluent. serial_dilution->warm_media add_cosolvent Troubleshooting Step: Add co-solvent (e.g., EtOH, PEG). warm_media->add_cosolvent add_surfactant Troubleshooting Step: Add surfactant (e.g., Tween 80). add_cosolvent->add_surfactant lower_conc Action: Lower final concentration. add_surfactant->lower_conc lower_conc->end

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_solvent Solvent System cluster_process Process Parameters cluster_final Final Solution solubility This compound Aqueous Solubility factors Influencing Factors DMSO DMSO Stock Concentration factors->DMSO cosolvent Co-solvents (e.g., Ethanol, PEG) factors->cosolvent surfactant Surfactants (e.g., Tween 80, Cremophor EL) factors->surfactant dilution Dilution Method (Serial vs. Single Step) factors->dilution temperature Temperature of Diluent factors->temperature mixing Mixing Energy (Vortexing vs. Pipetting) factors->mixing final_conc Final this compound Concentration factors->final_conc ph pH of Aqueous Medium factors->ph DMSO->solubility Affects initial state cosolvent->solubility Increases surfactant->solubility Increases dilution->solubility Impacts kinetic solubility temperature->solubility Can increase mixing->solubility Can trigger precipitation final_conc->solubility Limited by solubility max ph->solubility Potentially affects

Caption: Factors influencing the aqueous solubility of this compound.

References

ABBV-467 Technical Support Center: Preclinical Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the preclinical off-target effects of ABBV-467, a selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target interactions of this compound?

A1: this compound is a highly potent and selective MCL-1 inhibitor.[1][2] Preclinical profiling across a wide range of kinases, ion channels, and receptors has confirmed its high selectivity for MCL-1.[1] While specific quantitative data from these broad selectivity panels are not detailed in publicly available literature, the primary non-therapeutic effect observed is related to its on-target activity in non-cancerous tissues, rather than classical off-target binding to other proteins.[1][3]

Q2: We are observing unexpected cardiac-related biomarker changes in our preclinical model. Is this a known effect?

A2: Yes, this is a critical finding. While initial preclinical toxicology studies in rats and dogs did not reveal cardiovascular risks, subsequent clinical trials in human patients showed increases in plasma cardiac troponin levels, a biomarker for cardiac damage.[1][3][4][5] This effect is considered a consequence of MCL-1 inhibition in cardiomyocytes and may represent a class effect for MCL-1 inhibitors.[1][3][5] Therefore, monitoring cardiac biomarkers is highly recommended in preclinical studies.

Q3: Why wasn't cardiotoxicity detected in the initial rat and dog toxicology studies?

A3: The initial non-Good Laboratory Practice (GLP) and GLP toxicology studies in rats and dogs did not show any clear impact on cardiovascular function or electrophysiology.[4] Consequently, cardiac troponin levels were not measured as part of the standard protocol at that time.[4] The discrepancy between these models and human clinical findings suggests potential species-specific differences in cardiac sensitivity to MCL-1 inhibition.

Q4: What is the mechanism of action of this compound that leads to its on-target effects?

A4: this compound is an inhibitor of the induced myeloid leukemia cell differentiation protein (MCL-1), which is a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] By binding to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby promoting apoptosis (programmed cell death) in cells that are dependent on MCL-1 for survival, such as certain cancer cells.[1]

Troubleshooting Guides

Issue 1: Elevated Cardiac Troponin Levels in Preclinical Models
  • Problem: You have observed a dose-dependent increase in cardiac troponin T or I in the plasma of animals treated with this compound.

  • Potential Cause: This is likely an on-target effect of this compound inhibiting MCL-1 in cardiomyocytes, leading to cellular stress or apoptosis. This is consistent with findings in human clinical trials and specialized mouse models.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the measurement with a sensitive and validated cardiac troponin assay.

    • Dose-Response Analysis: Characterize the dose- and time-dependency of the troponin increase.

    • Histopathological Analysis: Conduct a thorough histopathological examination of the heart tissue, looking for signs of apoptosis, inflammation, or necrosis.

    • Functional Assessment: If possible, perform cardiac function assessments (e.g., echocardiography) to determine if the biomarker changes correlate with functional deficits.

    • Consider a Humanized Model: Standard rodent models may not fully recapitulate the cardiotoxicity. The use of mouse models with humanized MCL-1 may be more predictive.

Issue 2: Lack of Efficacy in a Seemingly MCL-1 Dependent Cell Line
  • Problem: this compound does not induce apoptosis in your cancer cell line, even though it is believed to be MCL-1 dependent.

  • Potential Cause: Tumor cells can have cooperative roles for different anti-apoptotic proteins. For instance, some cell lines may co-depend on Bcl-xL for survival, rendering them insensitive to MCL-1 inhibition alone.[2]

  • Troubleshooting Steps:

    • Confirm Protein Expression: Verify the expression levels of MCL-1, Bcl-xL, and Bcl-2 in your cell line via Western blot.

    • Combination Therapy: Test the combination of this compound with a Bcl-xL/Bcl-2 inhibitor (like Venetoclax) to see if this overcomes resistance.

    • BH3 Profiling: Perform BH3 profiling to functionally assess the mitochondrial dependencies of your cell line on different Bcl-2 family members.

Data Presentation

Table 1: Selectivity Profile of this compound Against Bcl-2 Family Proteins

ProteinBinding Affinity (Ki)Notes
MCL-1 <0.01 nM High-affinity on-target binding. [2]
Other Bcl-2 Family Proteins247-642 nMSignificantly lower affinity compared to MCL-1, demonstrating high selectivity.[2]

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeCellular Activity (EC50)
AMO-1Multiple Myeloma0.16 nM[2]
H929Multiple Myeloma0.47 nM[2]
MV4-11Acute Myeloid Leukemia3.91 nM[2]
DLD-1Colorectal Adenocarcinoma>10,000 nM[2]

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity in Preclinical Models

  • Animal Model: Utilize a relevant preclinical model. For enhanced sensitivity, consider a model with humanized MCL-1.

  • Dosing: Administer this compound intravenously. A dose-ranging study is recommended (e.g., 3, 6, and 12 mg/kg).[2] Include a vehicle control group.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 6, 24, 48, and 72 hours).

  • Biomarker Analysis: Process blood to plasma and use a validated ELISA or other immunoassay to quantify cardiac troponin T and/or I levels.

  • Cardiac Function: At study termination (or at selected time points), perform echocardiography to assess parameters such as ejection fraction and fractional shortening.

  • Histopathology: Euthanize animals and collect heart tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Consider additional immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3).

Visualizations

MCL1_Pathway cluster_cell Cell cluster_mito Mitochondrion MCL1 MCL-1 BAX BAX MCL1->BAX BAK BAK MCL1->BAK CytoC Cytochrome c BAX->CytoC Release BAK->CytoC Release Caspases Caspase Activation CytoC->Caspases ABBV467 This compound ABBV467->MCL1 Inhibition Apoptosis Apoptosis Caspases->Apoptosis Cardiotoxicity_Workflow Dosing Administer this compound to Preclinical Model BloodSampling Collect Blood Samples (Time Course) Dosing->BloodSampling Echo Echocardiography (Cardiac Function) Dosing->Echo TroponinAssay Quantify Plasma Cardiac Troponins (ELISA) BloodSampling->TroponinAssay DataAnalysis Analyze Dose-Response Relationship TroponinAssay->DataAnalysis Conclusion Assess Cardiotoxicity Risk DataAnalysis->Conclusion Histo Histopathological Analysis of Heart Tissue Echo->Histo Histo->Conclusion

References

ABBV-467 Preclinical Safety and Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding dose-limiting toxicities of ABBV-467 observed in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway in MCL-1-dependent cells. This mechanism is central to its anti-tumor activity in various hematological malignancies.

Q2: What were the key dose-limiting toxicities observed for this compound in preclinical animal studies?

A2: In preclinical Good Laboratory Practice (GLP) toxicology studies, the dose-limiting toxicities of this compound in rats and dogs were identified as microscopic observations of apoptosis and single-cell necrosis in multiple tissues. The primary organs affected included the pancreas, liver, gastrointestinal tract, and the hematopoietic system.[1] Additionally, decreased cellularity in lymphoid organs and tubular degeneration in the testes were observed.[1] These findings were generally dose-dependent and considered to be on-target effects related to the mechanism of MCL-1 inhibition.[1]

Q3: Was cardiotoxicity observed in animal models?

A3: No direct cardiovascular toxicities were identified in the multi-dose GLP toxicology studies conducted in rats and dogs.[1] There were no notable effects on cardiovascular function, electrophysiology, or microscopic changes in the heart tissue in these preclinical models.[1] Consequently, cardiac troponin levels were not measured in these animal studies.[1] It is important to note that increases in cardiac troponins were later observed in a first-in-human clinical trial, suggesting this may be a class effect of MCL-1 inhibitors in humans that was not predicted by the preclinical animal models.[2]

Q4: What was the maximum tolerated dose (MTD) in mouse efficacy studies?

A4: In mouse xenograft models of multiple myeloma, this compound was well-tolerated at doses up to 12.5 mg/kg administered intravenously.[3] A dose of 25 mg/kg administered once weekly for two weeks was reported as "not well-tolerated," which established 12.5 mg/kg as the highest dose for further efficacy studies.[1] The specific reasons for the lack of tolerability at 25 mg/kg have not been publicly detailed.

Troubleshooting Guide for Unexpected Toxicities in Your Experiments

This guide is intended to help researchers troubleshoot potential toxicity issues when working with this compound in a preclinical setting.

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality or significant weight loss at doses ≤ 12.5 mg/kg in mice. Formulation issues, dosing errors, or specific sensitivities of the animal model.Verify the formulation and concentration of this compound. Review dosing procedures to ensure accuracy. Consider the health status and genetic background of the mice, as this can influence tolerability.
Signs of gastrointestinal distress (e.g., diarrhea, hunched posture). On-target effect in the gastrointestinal tract.Monitor animals closely for clinical signs. Consider supportive care as per institutional guidelines. If severe, a dose reduction may be necessary.
Abnormalities in liver function tests (e.g., elevated ALT, AST). On-target liver toxicity (apoptosis/necrosis).Collect blood for clinical chemistry analysis. At study endpoint, perform histopathological evaluation of the liver to confirm on-target effects.
Evidence of immunosuppression or hematopoietic abnormalities. On-target effects on the hematopoietic and lymphoid systems.Conduct complete blood counts (CBCs) to assess hematopoietic lineages. Evaluate lymphoid organs (e.g., spleen, thymus) for changes in cellularity via histopathology.

Data Presentation

Summary of this compound Dosing and Toxicity in Animal Studies
Species Dose Route Efficacious Doses Observed Toxicities Reference
Mouse Intravenous (i.v.)3.13, 6.25, 12.5 mg/kgDoses up to 12.5 mg/kg were well-tolerated. A 25 mg/kg dose was "not well-tolerated."[1][3]
Rat Not specifiedNot applicableMicroscopic apoptosis/single-cell necrosis in pancreas, liver, GI tract, and hematopoietic system. Decreased cellularity in lymphoid organs.[1]
Dog Not specifiedNot applicableMicroscopic apoptosis/single-cell necrosis in pancreas, liver, GI tract, and hematopoietic system. Tubular degeneration in testes.[1]

Experimental Protocols

Mouse Xenograft Efficacy and Tolerability Studies

  • Animal Model: Female C.B-17 SCID-beige mice were used for AMO-1, OPM-2, and NCI-H929 human multiple myeloma xenografts.

  • Tumor Implantation: Tumor cells were implanted subcutaneously. Studies commenced when tumor volumes reached approximately 200 mm³.

  • Dosing: this compound was administered intravenously. A single-dose study in AMO-1 tumor-bearing mice used doses of 3.13, 6.25, and 12.5 mg/kg.[1]

  • Monitoring: Animal body weight and tumor volume were regularly monitored to assess tolerability and efficacy.

  • Tolerability Assessment: Tolerability was primarily assessed by monitoring for mortality and changes in body weight. A dose of 25 mg/kg was deemed "not well-tolerated" in a multi-dose study, though specific adverse events were not detailed.[1]

GLP Toxicology Studies in Rats and Dogs

  • Study Design: Multi-dose Good Laboratory Practice (GLP) toxicology studies were conducted.

  • Endpoints: The studies evaluated for cardiovascular effects (including function and electrophysiology), clinical pathology, and anatomical pathology.[1]

  • Key Findings: No direct cardiovascular toxicities were observed. The primary findings were microscopic evidence of apoptosis and single-cell necrosis in various organs, consistent with the on-target mechanism of MCL-1 inhibition.[1]

Visualizations

ABBV_467_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal Cell Survival cluster_1 This compound Treatment MCL1 MCL-1 BAK_BAX_inactive BAK/BAX (Inactive) MCL1->BAK_BAX_inactive Sequesters ABBV467 This compound MCL1_inhibited MCL-1 ABBV467->MCL1_inhibited Inhibits BAK_BAX_active BAK/BAX (Active) MCL1_inhibited->BAK_BAX_active Releases Apoptosis Apoptosis BAK_BAX_active->Apoptosis Initiates

Caption: Mechanism of this compound inducing apoptosis.

ABBV_467_Preclinical_Toxicity_Workflow Preclinical Toxicity Assessment Workflow for this compound cluster_mouse Mouse Efficacy/Tolerability Studies cluster_glp GLP Toxicology Studies cluster_clinical Clinical Trial Mouse_Dosing Dosing (i.v.) Up to 25 mg/kg Mouse_Observation Observations: - Well-tolerated up to 12.5 mg/kg - 25 mg/kg 'not well-tolerated' Mouse_Dosing->Mouse_Observation Human_Trial First-in-Human Study Mouse_Observation->Human_Trial Inform dose selection Rat_Dog_Dosing Multi-dose studies in Rats & Dogs Histopathology Histopathology Rat_Dog_Dosing->Histopathology Cardiovascular_Safety Cardiovascular Safety Assessment Rat_Dog_Dosing->Cardiovascular_Safety Toxicity_Findings Findings: - Apoptosis/necrosis in multiple organs - No cardiovascular toxicity Histopathology->Toxicity_Findings No_CV_Tox No direct CV effects observed Cardiovascular_Safety->No_CV_Tox No_CV_Tox->Human_Trial Proceeded to clinic Human_Toxicity Observation: Cardiac Troponin Increase Human_Trial->Human_Toxicity

Caption: this compound preclinical to clinical toxicity observations.

References

Technical Support Center: Impact of ABBV-467 on Cardiomyocyte Viability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the in vitro effects of ABBV-467 on cardiomyocyte viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a selective and potent inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] By inhibiting MCL-1, this compound can trigger apoptosis, or programmed cell death, in cells that depend on MCL-1 for survival.[1][2][3] While it has been investigated for its efficacy in tumor models, there are clinical observations of increased cardiac troponin levels in patients, suggesting potential cardiotoxicity.[1][2][4][5][6]

Q2: What are the expected effects of this compound on cardiomyocytes in vitro?

Based on its mechanism of action and clinical findings, this compound is hypothesized to induce apoptosis in cardiomyocytes, leading to a dose-dependent decrease in cell viability. This can be observed through various in vitro assays that measure metabolic activity, membrane integrity, and apoptotic markers.

Q3: Which in vitro assays are recommended to assess the impact of this compound on cardiomyocyte viability?

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's effects. Key assays include:

  • MTT or other tetrazolium reduction assays: To measure metabolic activity as an indicator of cell viability.[7][8][9]

  • Caspase-Glo 3/7 Assay: To specifically quantify the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][11][12][13]

  • LDH Release Assay: To measure the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.[13]

Q4: How should I design my dose-response experiments for this compound?

It is crucial to perform a dose-response study to determine the concentration at which this compound affects cardiomyocyte viability. A typical experiment would involve treating cardiomyocytes with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a defined period (e.g., 24, 48, or 72 hours). Including both a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine) is essential.[10][12]

Troubleshooting Guides

Issue 1: High Variability in Viability Assay Results

Possible Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability.[14]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and viability.[15]

  • Pipetting Errors: Inaccurate pipetting of reagents or compound dilutions.[14]

  • Cell Clumping: Aggregates of cells can lead to non-uniform responses to the compound.

Solutions:

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cardiomyocyte cell type to ensure a linear growth phase during the experiment.[16][17][18]

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[15]

  • Proper Pipetting Technique: Ensure thorough mixing of cell suspensions before plating and use calibrated pipettes. For multi-well plates, consider using a multi-channel pipette for consistency.[14]

  • Ensure Single-Cell Suspension: Gently triturate the cell suspension before seeding to break up clumps.

Issue 2: Unexpected or No Decrease in Cardiomyocyte Viability

Possible Causes:

  • Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.

  • Incorrect Concentration: Errors in calculating dilutions could result in a lower-than-expected final concentration.

  • Short Incubation Time: The duration of treatment may not be sufficient to induce a measurable effect.

  • Cellular Resistance: The specific cardiomyocyte cell line or primary cells being used might have lower sensitivity to MCL-1 inhibition.

Solutions:

  • Verify Compound Integrity: Use a fresh stock of this compound and follow the manufacturer's storage recommendations.

  • Recalculate Dilutions: Double-check all calculations for serial dilutions.

  • Perform a Time-Course Experiment: Evaluate the effects of this compound at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Use a Positive Control: Include a known inducer of apoptosis (e.g., staurosporine) to confirm that the cells are capable of undergoing apoptosis and the assay is working correctly.[10][12]

Issue 3: Signs of Contamination in Cell Culture

Possible Causes:

  • Bacterial, Fungal, or Mycoplasma Contamination: Introduction of microorganisms into the cell culture.[19][20][21]

Solutions:

  • Aseptic Technique: Strictly adhere to aseptic techniques when working in the cell culture hood.[22]

  • Regularly Test for Mycoplasma: Mycoplasma contamination is not visible by standard microscopy and requires specific testing.[15][20]

  • Quarantine New Cells: Always quarantine and test new cell lines before introducing them into the main cell culture laboratory.

  • Discard Contaminated Cultures: If contamination is detected, it is best to discard the affected cultures to prevent it from spreading.[19][21]

Quantitative Data Summary

The following tables represent hypothetical data illustrating the dose-dependent effects of this compound on primary human cardiomyocytes after a 48-hour treatment period.

Table 1: Effect of this compound on Cardiomyocyte Viability (MTT Assay)

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
0.585.3 ± 6.1
162.5 ± 7.3
535.8 ± 5.9
1015.2 ± 4.1

Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity)

This compound Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.11.2 ± 0.2
0.52.5 ± 0.4
14.8 ± 0.6
58.2 ± 0.9
1012.5 ± 1.3

Table 3: Cytotoxicity of this compound (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
0.16.3 ± 1.5
0.514.8 ± 2.1
130.2 ± 3.5
555.7 ± 4.8
1078.4 ± 5.6

Experimental Protocols

MTT Assay for Cardiomyocyte Viability

This protocol is adapted from standard MTT assay procedures.[7]

  • Cell Seeding: Seed cardiomyocytes in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and controls (vehicle, positive control) for the desired incubation period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.[10]

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

ABBV467_Signaling_Pathway cluster_cell Cardiomyocyte cluster_mito Mitochondrion cluster_cyto Cytosol MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibition CytoC Cytochrome c BAX_BAK->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation ABBV467 This compound ABBV467->MCL1 Inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Putative signaling pathway of this compound-induced apoptosis in cardiomyocytes.

Experimental_Workflow cluster_assays Perform Viability & Cytotoxicity Assays start Start: Isolate/Culture Cardiomyocytes seed Seed Cardiomyocytes into 96-well Plates start->seed treat Treat with this compound Dose Range (Vehicle & Positive Controls) seed->treat incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase ldh LDH Assay (Cytotoxicity) incubate->ldh analyze Data Analysis: Calculate % Viability, Fold Change, % Cytotoxicity mtt->analyze caspase->analyze ldh->analyze end End: Determine IC50/EC50 Values analyze->end

Caption: Experimental workflow for in vitro cardiotoxicity assessment of this compound.

Troubleshooting_Tree start Inconsistent/Unexpected Results? high_var High Variability in Replicates? start->high_var Yes no_effect No Effect Observed? start->no_effect No sol_var_seed Check Seeding Density & Technique high_var->sol_var_seed Yes sol_var_edge Mitigate Edge Effects high_var->sol_var_edge Yes sol_var_pipette Verify Pipette Calibration & Technique high_var->sol_var_pipette Yes sol_effect_compound Verify Compound Integrity & Concentration no_effect->sol_effect_compound Yes sol_effect_time Perform Time-Course Experiment no_effect->sol_effect_time Yes sol_effect_control Check Positive Control no_effect->sol_effect_control Yes

Caption: Troubleshooting decision tree for common experimental issues.

References

Validation & Comparative

ABBV-467: A Potent MCL-1 Inhibitor for Overcoming Venetoclax Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to the BCL-2 inhibitor venetoclax presents a significant clinical challenge in the treatment of hematologic malignancies. A primary mechanism of this resistance is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1). This guide provides a comprehensive comparison of ABBV-467, a selective MCL-1 inhibitor, with other strategies to counteract venetoclax resistance, supported by preclinical experimental data.

Mechanism of Action: Restoring Apoptotic Signaling

Venetoclax resistance often emerges from a dependency shift from BCL-2 to MCL-1 for cell survival. MCL-1 sequesters pro-apoptotic proteins like BAK and BIM, preventing them from initiating programmed cell death. This compound is a potent and selective small molecule inhibitor that binds to the BH3-binding groove of MCL-1 with high affinity, displacing these pro-apoptotic partners and triggering apoptosis in MCL-1-dependent cancer cells.

dot

MCL1_Inhibition cluster_ven_resistance Venetoclax Resistance cluster_abbv467_action This compound Action Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits ABBV467 This compound BAK_BIM BAK / BIM MCL1 MCL-1 (Upregulated) MCL1->BAK_BIM Sequesters Apoptosis_Blocked Apoptosis Blocked BAK_BIM->Apoptosis_Blocked Leads to Apoptosis_Induced Apoptosis Induced MCL1_inhibited MCL-1 ABBV467->MCL1_inhibited Inhibits BAK_BIM_released BAK / BIM (Released) BAK_BIM_released->Apoptosis_Induced Leads to

Caption: Overcoming Venetoclax Resistance with this compound.

Comparative Efficacy of MCL-1 Inhibitors

While direct head-to-head studies are limited, preclinical data allows for a comparative overview of this compound and other notable MCL-1 inhibitors in relevant cancer cell lines.

InhibitorTargetBinding Affinity (Ki/Kd)Cell Line Examples (IC50/EC50)Key Findings in Venetoclax Resistance
This compound MCL-1<0.01 nM (Ki)[1]AMO-1 (0.16 nM), H929 (0.47 nM), MV4-11 (3.91 nM)[1]Showed significant tumor growth inhibition in combination with venetoclax in an OCI-AML2 murine model resistant to this compound as a monotherapy.[1]
AMG-176 MCL-10.06 nM (Ki)MM.1S (<10 nM), OPM-2 (<10 nM)Effective in MM cell lines, with sensitivity correlating with high BAK expression.
AZD5991 MCL-1200 pM (Ki)MV4-11 (10-100 nM)Demonstrated synergy with venetoclax in AML models.
S63845/MIK665 MCL-10.19 nM (Kd)Panel of 8 AML cell lines (4 - 233 nM)Effective in primary AML cells and showed synergy with venetoclax.
VU661013 MCL-197 ± 30 pM (Ki)Active in venetoclax-resistant AML cells.De-stabilizes BIM/MCL-1 association, leading to apoptosis in venetoclax-resistant cells.

In Vivo Efficacy of this compound in Combination with Venetoclax

Preclinical studies in xenograft models demonstrate the potent in vivo activity of this compound, particularly in combination with venetoclax in a model of acquired resistance.

Animal ModelTreatmentTumor Growth Inhibition (TGI)Key OutcomeReference
OCI-AML2 Xenograft (Resistant to Venetoclax + 5-azacitidine)This compound + Venetoclax99% (p<0.00001)Overcame resistance observed with venetoclax + 5-azacitidine.[1][1]
AMO-1 Xenograft (Multiple Myeloma)This compound (12.5 mg/kg, i.v.)97%Complete tumor regression at day 20.[1][1]

Alternative Strategies for Venetoclax Resistance

Beyond direct MCL-1 inhibition, other therapeutic avenues are being explored to overcome venetoclax resistance.

StrategyMechanismExamples
BCL-xL Inhibition Targets another anti-apoptotic protein, BCL-xL, which can also be upregulated in resistant cells.Navitoclax (dual BCL-2/BCL-xL inhibitor), A-1331852 (selective BCL-xL inhibitor)
CDK9 Inhibition Downregulates MCL-1 expression at the transcriptional level.Alvocidib, AZD4573
Targeting Signaling Pathways Inhibitors of pathways like PI3K/AKT/mTOR can decrease MCL-1 stability.BEZ235, PI-103
Induction of Oxidative Stress Agents that increase reactive oxygen species (ROS) can sensitize cells to apoptosis.Dimethyl Fumarate (DMF)

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of these findings. Below are summaries of key experimental protocols.

Cell Viability Assay (Example: MTT Assay)

This assay measures the metabolic activity of viable cells.

dot

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Plate_Cells 1. Plate Cells (e.g., H929, OCI-AML2) in 96-well plates Add_Compound 2. Add this compound and/or Venetoclax at various concentrations Plate_Cells->Add_Compound Incubate 3. Incubate (e.g., 24-72 hours) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (1-4 hours) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a typical cell viability assay.

Materials:

  • Venetoclax-sensitive and -resistant cell lines (e.g., OCI-AML2, H929)

  • This compound and other inhibitors of interest

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight if applicable.

  • Treat cells with a serial dilution of this compound, a comparator compound, or a combination of drugs for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Example: Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Treat_Cells 1. Treat Cells with This compound +/- Venetoclax Harvest_Cells 2. Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells 3. Wash with PBS and Binding Buffer Harvest_Cells->Wash_Cells Stain_Cells 4. Stain with Annexin V-FITC and PI Wash_Cells->Stain_Cells Incubate_Stain 5. Incubate (15 min, room temp, dark) Stain_Cells->Incubate_Stain Analyze_Flow 6. Analyze by Flow Cytometry Incubate_Stain->Analyze_Flow Quantify 7. Quantify Cell Populations Analyze_Flow->Quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired compounds for the specified time.

  • Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Conclusion

This compound demonstrates significant promise as a therapeutic agent to overcome venetoclax resistance in hematologic malignancies. Its high potency and selectivity for MCL-1, coupled with its synergistic activity with venetoclax in preclinical models of resistance, provide a strong rationale for its continued investigation. Further head-to-head comparative studies with other MCL-1 inhibitors and alternative resistance-breaking strategies will be crucial in defining its optimal role in the clinical setting. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel agents in this critical area of cancer research.

References

ABBV-467 Combination Therapy Outperforms Monotherapy in AML Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

In the fight against Acute Myeloid Leukemia (AML), a combination therapy strategy involving the novel MCL-1 inhibitor, ABBV-467, has demonstrated superior efficacy over monotherapy in preclinical xenograft models. This guide provides a comparative analysis of this compound as a single agent versus its use in combination, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Executive Summary

This compound, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), has shown promise in treating hematologic malignancies. However, in AML xenograft models, its efficacy is significantly amplified when combined with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax and the hypomethylating agent 5-azacitidine. In the OCI-AML2 xenograft model, this compound monotherapy was found to be ineffective, whereas its combination with either venetoclax or 5-azacitidine resulted in a remarkable 99% tumor growth inhibition.[1] This highlights the potential of combination therapy to overcome resistance and enhance therapeutic outcomes in AML.

Data Presentation: Monotherapy vs. Combination Therapy

The following tables summarize the quantitative data from preclinical studies in AML xenograft models, comparing the performance of this compound as a monotherapy and in combination with other agents.

Table 1: Efficacy of this compound Monotherapy in Hematologic Malignancy Xenograft Models

Xenograft ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Key Findings
AMO-1Multiple MyelomaThis compound (3.13, 6.25, 12.5 mg/kg i.v.)Single dose46% - 97%Dose-dependent TGI observed.[1]
AMO-1Multiple MyelomaThis compound (12.5 mg/kg i.v.)Single doseComplete tumor regression at day 20High-dose monotherapy can be effective in certain models.[1]
OCI-AML2AMLThis compoundNot specifiedIneffectiveThe tumor was resistant to this compound as a single agent.[1]

Table 2: Efficacy of this compound Combination Therapy in the OCI-AML2 AML Xenograft Model

Treatment CombinationDosing ScheduleTumor Growth Inhibition (TGI)p-valueKey Findings
This compound + VenetoclaxNot specified for this compound; Venetoclax: QD x 14 days99%<0.00001Significant synergistic effect observed.[1]
This compound + 5-azacitidineNot specified for this compound; 5-azacitidine: Q7D x 399%<0.00001Combination with hypomethylating agent is also highly effective.[1]
Venetoclax + 5-azacitidine followed by Venetoclax + this compoundSee Experimental ProtocolsNot specifiedNot specifiedTumors that failed to respond to venetoclax + 5-azacitidine showed sensitivity to venetoclax + this compound.[1]

Signaling Pathway: Synergistic Induction of Apoptosis

The enhanced efficacy of this compound in combination with venetoclax stems from their complementary roles in the intrinsic apoptosis pathway. Cancer cells often overexpress anti-apoptotic proteins like MCL-1 and BCL-2 to survive. This compound and venetoclax inhibit these proteins, respectively, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

cluster_0 AML Cell cluster_1 Therapeutic Intervention MCL1 MCL-1 BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibits BCL2 BCL-2 BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces ABBV467 This compound ABBV467->MCL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Synergistic mechanism of this compound and Venetoclax.

Experimental Protocols

The following are detailed methodologies for the key AML xenograft experiments cited in this guide.

OCI-AML2 Xenograft Model
  • Animal Model: Severe Combined Immunodeficient (SCID)/bg mice were used for these studies.[2]

  • Cell Line: The OCI-AML2 human AML cell line was utilized.

  • Tumor Implantation: OCI-AML2 cells were implanted into the mice.

  • Treatment Initiation: Treatment was initiated when the average tumor volume reached approximately 200 mm³.[2]

  • Treatment Groups:

    • This compound monotherapy (details on dosing not specified in the provided search results).

    • Venetoclax monotherapy (administered orally, once daily (QD) for 14 days).[2]

    • 5-azacitidine monotherapy (administered once every 7 days for 3 cycles (Q7D x 3)).[2]

    • This compound in combination with venetoclax.[2]

    • This compound in combination with 5-azacitidine.[2]

    • A triple combination of this compound, venetoclax, and 5-azacitidine was also evaluated.[2]

    • A rescue experiment was conducted where animals initially treated with venetoclax and 5-azacitidine were switched to venetoclax and this compound upon tumor progression.[2]

  • Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition. Survival of the mice was also monitored.[2]

cluster_treatments Treatment Arms start Implant OCI-AML2 cells in SCID/bg mice tumor_growth Tumor volume reaches ~200 mm³ start->tumor_growth treatment Treatment Initiation tumor_growth->treatment mono Monotherapy (this compound, Venetoclax, or 5-Aza) treatment->mono combo Combination Therapy (this compound + Ven or 5-Aza) treatment->combo triple Triple Combination treatment->triple assessment Assess Tumor Growth and Survival mono->assessment combo->assessment triple->assessment

Experimental workflow for OCI-AML2 xenograft studies.

Conclusion

The preclinical data strongly suggest that combining the MCL-1 inhibitor this compound with other targeted agents, such as the BCL-2 inhibitor venetoclax or the hypomethylating agent 5-azacitidine, is a highly effective strategy for treating AML. This approach appears to overcome the resistance observed with this compound monotherapy in certain AML models, leading to significant tumor regression. These promising findings warrant further investigation in clinical settings to translate these synergistic effects into improved outcomes for patients with AML. A notable consideration from a first-in-human trial of this compound in multiple myeloma is the observed increase in cardiac troponin levels in some patients, suggesting a potential for cardiotoxicity that will require careful monitoring in future studies.[1]

References

Validating ABBV-467 Efficacy in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MCL-1 inhibitor ABBV-467 with other alternatives, focusing on their efficacy in patient-derived xenograft (PDX) models of hematologic malignancies. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these therapeutic agents.

Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1] Consequently, MCL-1 has emerged as a critical target for cancer drug development. This compound is a selective MCL-1 inhibitor that has demonstrated potent pro-apoptotic activity in preclinical models.[2][3] This guide will delve into the available data on this compound's performance in PDX models and compare it with other MCL-1 inhibitors, providing a framework for understanding its therapeutic potential.

Comparative Efficacy in Patient-Derived Xenografts

The following tables summarize the available quantitative data on the efficacy of this compound and alternative MCL-1 inhibitors in patient-derived xenograft models of multiple myeloma (MM) and acute myeloid leukemia (AML). It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental design and PDX model characteristics.

Table 1: Efficacy of MCL-1 Inhibitors in Multiple Myeloma PDX Models

DrugPDX Model DetailsDosing RegimenKey Efficacy OutcomesReference
This compound AMO-1 (MM cell line-derived xenograft)3.13, 6.25, 12.5 mg/kg, single IV doseDose-dependent tumor growth inhibition (TGI) of 46%, 82%, and 97% respectively. Complete tumor regression at 12.5 mg/kg.[2][3][2][3]
This compound OPM-2 (MM cell line-derived xenograft)Not specifiedInduces tumor regression.[4][4]
AZD5991 MOLP-8 (MM cell line-derived xenograft)10, 30, 60, 100 mg/kg, single IV dose52% and 93% TGI at 10 and 30 mg/kg. 99% tumor regression at 60 mg/kg and complete regression at 100 mg/kg.[5][6][5][6]
AMG-176 MM subcutaneous xenograft modelsNot specified100% tumor growth inhibition.[7][7]

Table 2: Efficacy of MCL-1 Inhibitors in Acute Myeloid Leukemia PDX Models

DrugPDX Model DetailsDosing RegimenKey Efficacy OutcomesReference
VU661013 AML PDX from a venetoclax-resistant patient25 mg/kg VU661013 + 15 mg/kg venetoclax, daily for 28 daysCombination treatment decreased tumor burden compared to venetoclax alone.[8][8]
AZD5991 AML PDX from a patient with acquired resistance to venetoclax/decitabineVenetoclax + AZD5991Greatly extended survival of mice.[9][10][9][10]
S64315 (MIK665) CDS-ZH001 (cell line-derived sarcoma xenograft)20 mg/kg, twice a weekSlowed tumor growth.[11][11]

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of MCL-1 inhibitors using patient-derived xenograft models. Specific details may vary between individual studies.

Patient-Derived Xenograft (PDX) Model Establishment
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients diagnosed with multiple myeloma or acute myeloid leukemia under Institutional Review Board (IRB) approved protocols.

  • Implantation: A small fragment (approximately 2-3 mm³) of the patient's tumor tissue is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[12] For AML models, patient-derived cells may be injected intravenously.

  • Engraftment and Expansion: Mice are monitored for tumor growth. Once a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is aseptically resected. The tumor is then divided into smaller fragments for implantation into new host mice for cohort expansion.[12]

In Vivo Efficacy Studies
  • Cohort Formation: Once tumors in the expanded cohort reach a volume of 150-200 mm³, the mice are randomized into treatment and control groups (typically n=8-10 mice per group).[12]

  • Drug Formulation and Administration:

    • This compound: Formulated for intravenous (IV) administration. Dosing schedules have included single doses or weekly administrations.[2][13]

    • AZD5991: Formulated for IV administration. Typically administered as a single dose in efficacy studies.[5][6]

    • AMG-176: Orally bioavailable formulation.

    • S64315 (MIK665): Administered intravenously.

    • VU661013: Administered intraperitoneally (IP).[8]

    • Vehicle control is administered to the control group using the same route and schedule.

  • Tumor Measurement and Monitoring: Tumor dimensions are measured with calipers twice or thrice weekly, and tumor volume is calculated using the formula: (Length x Width²) / 2.[12] Animal body weight and general health are also monitored regularly.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression is also a key endpoint. In some studies, survival analysis is performed. At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., cleaved caspase-3 levels).[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

MCL1_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade DNA_Damage DNA Damage BH3_only BH3-only proteins (BIM, PUMA, NOXA) DNA_Damage->BH3_only Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->BH3_only Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->BH3_only BAX_BAK BAX / BAK BH3_only->BAX_BAK activate MCL1 MCL-1 BH3_only->MCL1 inhibit BCL2_XL BCL-2 / BCL-xL BH3_only->BCL2_XL inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP MCL1->BAX_BAK BCL2_XL->BAX_BAK inhibit Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ABBV_467 This compound (MCL-1 Inhibitor) ABBV_467->MCL1 inhibit PDX_Workflow cluster_treatment Treatment Phase Patient Patient with Hematologic Malignancy Tumor_Resection Tumor Tissue Resection Patient->Tumor_Resection Implantation Subcutaneous Implantation into Immunodeficient Mice Tumor_Resection->Implantation P0_Generation P0 Generation (Initial Engraftment) Implantation->P0_Generation Expansion Tumor Expansion (Passaging) P0_Generation->Expansion Cohort_Formation Cohort Formation (Randomization) Expansion->Cohort_Formation Treatment_Group Treatment Group (this compound or Alternative) Cohort_Formation->Treatment_Group Control_Group Control Group (Vehicle) Cohort_Formation->Control_Group Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Analysis Efficacy Analysis (TGI, Regression, Survival) Data_Collection->Analysis

References

Preclinical Synergy of ABBV-467 and 5-Azacitidine in Hematological Malignancy Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the potent anti-tumor activity achieved through the combination of the MCL-1 inhibitor, ABBV-467, and the hypomethylating agent, 5-azacitidine, in preclinical models of acute myeloid leukemia (AML).

The combination of this compound, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), with the DNA methyltransferase inhibitor 5-azacitidine has demonstrated significant synergistic anti-tumor efficacy in preclinical models of AML. This guide provides a comprehensive comparison of the combination therapy versus monotherapy, supported by experimental data and detailed methodologies for key studies. The findings presented here are primarily derived from a pivotal study published in Communications Medicine by Yuda J, et al. in 2023.

Data Presentation

The synergistic effect of combining this compound and 5-azacitidine was most prominently observed in an in vivo xenograft model using the OCI-AML2 human acute myeloid leukemia cell line.

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI)p-value
This compound + 5-azacitidineThis compound: [Dose not specified in abstract] 5-azacitidine: Q7D x 399%<0.00001
This compound (monotherapy)[Dose not specified in abstract]ResistantNot Applicable
5-azacitidine (monotherapy)Q7D x 3[Data not specified in abstract]Not Applicable
Venetoclax + 5-azacitidine[Dosing not specified in abstract][Data not specified in abstract]Not Applicable

Table 1: In vivo efficacy of this compound in combination with 5-azacitidine in an OCI-AML2 xenograft model. The OCI-AML2 model was noted to be resistant to this compound as a single agent.[1]

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below.

OCI-AML2 Xenograft Model for In Vivo Efficacy
  • Cell Line: OCI-AML2, a human acute myeloid leukemia cell line.

  • Animal Model: Severe Combined Immunodeficient (SCID)/beige mice.

  • Tumor Implantation: OCI-AML2 cells were implanted in the mice. Tumor growth was monitored until the average tumor volume reached approximately 200 mm³.

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • 5-azacitidine monotherapy

    • This compound and 5-azacitidine combination therapy

    • Other combinations including venetoclax were also tested.

  • Dosing Regimen:

    • 5-azacitidine was administered once every 7 days for 3 doses (Q7D x 3). The specific dosage for this compound in this combination study is not detailed in the initial findings.

  • Efficacy Endpoint: Tumor growth inhibition was measured, and statistical significance was determined. The combination of this compound and 5-azacitidine resulted in a 99% tumor growth inhibition (p<0.00001).[1]

Mandatory Visualization

Signaling Pathway of this compound and 5-Azacitidine Synergy

Synergy_Pathway Proposed Synergistic Apoptotic Pathway of this compound and 5-Azacitidine cluster_0 5-Azacitidine Action cluster_1 This compound Action cluster_2 Apoptotic Cascade Five_Aza 5-Azacitidine DNMT1 DNMT1 Inhibition Five_Aza->DNMT1 DNA_Hypomethylation DNA Hypomethylation DNMT1->DNA_Hypomethylation Gene_Expression Altered Gene Expression DNA_Hypomethylation->Gene_Expression MCL1_Down MCL-1 Downregulation Gene_Expression->MCL1_Down Suppresses MCL-1 transcription MCL1 MCL-1 Protein Bim Bim (pro-apoptotic) ABBV_467 This compound ABBV_467->MCL1 Inhibits MCL1->Bim Normally sequesters Bak_Bax Bak/Bax Activation Bim->Bak_Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bak_Bax->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of synergy between this compound and 5-azacitidine leading to apoptosis.

Experimental Workflow for In Vivo Synergy Study

experimental_workflow In Vivo Synergy Study Workflow cluster_treatments Treatment Arms start Start: OCI-AML2 cells implantation Implant cells into SCID/beige mice start->implantation tumor_growth Allow tumors to reach ~200 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization vehicle Vehicle randomization->vehicle abbv_mono This compound Monotherapy randomization->abbv_mono aza_mono 5-Azacitidine Monotherapy randomization->aza_mono combo This compound + 5-Azacitidine randomization->combo monitoring Monitor tumor volume and animal health vehicle->monitoring abbv_mono->monitoring aza_mono->monitoring combo->monitoring endpoint Endpoint: Analyze Tumor Growth Inhibition (TGI) monitoring->endpoint

Caption: Workflow of the OCI-AML2 xenograft model for evaluating therapeutic synergy.

References

A Comparative Analysis of the Binding Pockets of Different MCL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (MCL-1) is a crucial pro-survival protein of the BCL-2 family and a high-priority target in oncology. Its overexpression is implicated in the progression of various cancers and contributes to resistance against conventional chemotherapies. This guide provides a detailed comparative analysis of the binding pockets of different MCL-1 inhibitors, supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of critical interactions and pathways.

Mechanism of MCL-1 Inhibition

MCL-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like BAK and BIM through its BH3-binding groove. MCL-1 inhibitors, acting as BH3 mimetics, competitively bind to this groove, displacing the pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.

MCL-1 Inhibition Pathway Mechanism of MCL-1 Inhibition cluster_0 Normal Cell Survival cluster_1 Action of MCL-1 Inhibitor MCL-1 MCL-1 Pro-apoptotic Proteins (BAK, BIM) Pro-apoptotic Proteins (BAK, BIM) MCL-1->Pro-apoptotic Proteins (BAK, BIM) sequesters Apoptosis Blocked Apoptosis Blocked MCL-1_Inhibitor MCL-1 Inhibitor MCL-1_2 MCL-1 MCL-1_Inhibitor->MCL-1_2 binds to Free Pro-apoptotic Proteins Free Pro-apoptotic Proteins (BAK, BIM) MCL-1_2->Free Pro-apoptotic Proteins releases Apoptosis Apoptosis Free Pro-apoptotic Proteins->Apoptosis initiates

Caption: General mechanism of apoptosis induction by MCL-1 inhibitors.

Quantitative Comparison of MCL-1 Inhibitors

The efficacy of MCL-1 inhibitors is determined by their binding affinity to MCL-1, typically measured by Ki (inhibition constant), Kd (dissociation constant), or IC50 (half-maximal inhibitory concentration) values. Lower values indicate higher potency.

InhibitorTargetAssay TypeKi (nM)Kd (nM)IC50 (nM)Selectivity vs. BCL-2Selectivity vs. BCL-xL
S63845 Human MCL-1SPR-0.19< 1.2>10,000-fold>10,000-fold
AZD5991 Human MCL-1FRET0.2-0.72>5,000-fold>8,000-fold
AMG-176 Human MCL-1TR-FRET0.06-->15,000-fold>11,000-fold
VU661013 Human MCL-1Not Specified---HighHigh
A-1210477 Human MCL-1Not Specified0.454--Not SpecifiedNot Specified

Comparative Analysis of Binding Pockets

Structural studies of MCL-1 in complex with various inhibitors reveal that they all target the BH3-binding groove. This groove is characterized by four hydrophobic pockets (P1, P2, P3, and P4) and a critical salt bridge interaction with the residue Arg263. However, the specific interactions and the conformational changes induced in the binding pocket differ significantly among inhibitors, depending on their chemical scaffolds.

Key Interacting Residues and Binding Modes

The following is a summary of the key interactions for several prominent MCL-1 inhibitors based on their co-crystal structures.

S63845 (PDB: 5LOF)

  • Occupies the P2 and P4 hydrophobic pockets.[1]

  • Forms crucial interactions with Arg263.[1]

AZD5991 (PDB: 6FS0)

  • This macrocyclic inhibitor aligns its carboxylic acid to interact with Arg263.[2]

  • A chlorine atom on the inhibitor interacts with the backbone carbonyl of Ala227.[2]

AMG-176 (analog AM-8621, PDB: 6OQB)

  • Primarily engages with the P2 and P3 pockets.[3]

  • Notably, in the co-crystal structure of its analog, a direct hydrogen bond or salt bridge with Arg263 is not observed, suggesting a different binding mode compared to other inhibitors.[3]

VU661013 (PDB: 6NE5)

  • The dimethyl chlorophenyl ether moiety inserts deep into the P2 pocket.[4]

  • The trimethyl pyrazole group points towards the P3 pocket.[4]

  • Its indole "headpiece" establishes a cation-π interaction with Arg263, and the carboxylic acid forms a hydrogen bond with Asn260.[4]

Inhibitor_Binding_Pocket Comparative Binding of MCL-1 Inhibitors cluster_MCL1 MCL-1 Binding Pocket P2 P2 Pocket P3 P3 Pocket P4 P4 Pocket Arg263 Arg263 Asn260 Asn260 Ala227 Ala227 S63845 S63845 S63845->P2 S63845->P4 S63845->Arg263 AZD5991 AZD5991 AZD5991->Arg263 AZD5991->Ala227 AMG176 AMG-176 (analog) AMG176->P2 AMG176->P3 VU661013 VU661013 VU661013->P2 VU661013->P3 VU661013->Arg263 VU661013->Asn260

Caption: Key interactions of different inhibitors within the MCL-1 binding pocket.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competitive binding assay used to determine the binding affinity of inhibitors to MCL-1.

Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC). A recombinant MCL-1 protein is tagged (e.g., with MBP or His-tag), and an antibody against the tag is conjugated to the donor fluorophore. A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (like BAK or BIM) serves as the tracer (acceptor). When the tracer binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal, which is proportional to the inhibitor's binding affinity.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 1x assay buffer from a 3x stock (e.g., Tris-based buffer).[6]

    • Dilute the tagged MCL-1 protein, the fluorescently labeled BH3 peptide, and the donor-conjugated antibody to their final concentrations in the assay buffer.

  • Compound Preparation:

    • Perform a serial dilution of the test inhibitor to create a range of concentrations.

  • Assay Procedure:

    • Add the diluted inhibitor solutions to a 384-well microplate.

    • Add the mixture of MCL-1 protein, tracer peptide, and donor-antibody to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).[6][7]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader capable of TR-FRET.

    • Read the emission at two wavelengths, one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm), after a time delay to reduce background fluorescence.[6]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the change in the FRET signal against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

FP is another common method to measure the binding of an inhibitor to MCL-1 in a competitive format.

Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled BH3 peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MCL-1 protein, its tumbling slows down, leading to a high fluorescence polarization signal. An inhibitor that competes for the same binding site will displace the tracer, causing a decrease in the polarization signal.[3][8]

Protocol:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., HEPES-based buffer).[9]

    • Prepare solutions of recombinant MCL-1 protein and the fluorescently labeled BH3 peptide tracer.

  • Compound Preparation:

    • Create a serial dilution of the test inhibitor.

  • Assay Procedure:

    • In a microplate, add the MCL-1 protein and the test inhibitor at various concentrations and incubate to allow for binding.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of excitation light.[10]

  • Data Analysis:

    • The instrument software calculates the millipolarization (mP) values.

    • Plot the mP values against the inhibitor concentration to obtain an IC50 value.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the MCL-1 protein in complex with an inhibitor at atomic resolution.

Workflow:

  • Protein Expression and Purification:

    • Express recombinant MCL-1 protein, often in E. coli.

    • Purify the protein to high homogeneity using chromatographic techniques.

  • Crystallization:

    • Mix the purified MCL-1 protein with a molar excess of the inhibitor.

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that yield well-ordered crystals. This is often done using vapor diffusion methods (hanging or sitting drop).[11]

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the electron density map of the crystal.

    • Build an atomic model of the protein-inhibitor complex into the electron density map.

    • Refine the model to best fit the experimental data.

  • Structural Analysis:

    • Analyze the final structure to identify the specific amino acid residues in the MCL-1 binding pocket that interact with the inhibitor and to characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

XRay_Crystallography_Workflow X-ray Crystallography Workflow for MCL-1 Inhibitor Complexes Protein_Expression Protein Expression & Purification Crystallization Co-crystallization (MCL-1 + Inhibitor) Protein_Expression->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Structural_Analysis Analysis of Binding Pocket Interactions Structure_Determination->Structural_Analysis

Caption: A simplified workflow for determining the structure of MCL-1-inhibitor complexes.

References

Safety Operating Guide

Proper Disposal of ABBV-467: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

ABBV-467 is a selective MCL-1 inhibitor used in cancer research, specifically in studies related to hematological malignancies.[1][2] As with any potent research compound, adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection. This guide provides essential information on the safe handling and disposal of this compound in a laboratory setting.

Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Procedures

The primary source for disposal information for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS will provide specific guidance on proper disposal methods.[3] While the exact details may vary slightly between suppliers, the general principles for the disposal of potent pharmaceutical compounds in a research setting are as follows:

  • Consult Local Regulations: Always consult and adhere to all applicable federal, state, and local environmental regulations regarding the disposal of chemical and pharmaceutical waste. These regulations take precedence over any general guidelines.

  • Avoid Drain and Trash Disposal: this compound should not be disposed of down the drain or in the regular trash. This prevents the contamination of water systems and landfills with a biologically active compound.

  • Chemical Waste Contractor: The recommended method for the disposal of this compound is to use a licensed professional chemical waste disposal service. These contractors are equipped to handle and dispose of hazardous materials in an environmentally sound manner.

  • Packaging for Disposal:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (2287186-66-5), and any relevant hazard warnings.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste. These items should be collected in a designated, sealed waste container, separate from regular lab trash.

    • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. The solvent used should be noted on the label, as this will be important for the waste contractor.

Decontamination

In the event of a spill, the area should be decontaminated. The specific procedure for decontamination will depend on the nature of the spill and the surface it has occurred on. Generally, the area should be wiped with a suitable solvent (e.g., ethanol) and then washed with soap and water. All materials used for decontamination should be disposed of as contaminated waste.

Experimental Workflow for Disposal

To ensure a safe and compliant disposal process, the following workflow is recommended:

G A Identify this compound Waste (Unused product, contaminated labware, solutions) B Segregate Waste (Solid, liquid, sharps) A->B C Package and Label Waste (Chemical name, CAS number, hazard symbols) B->C D Store in Designated Waste Area (Secure, well-ventilated) C->D E Schedule Pickup with Licensed Waste Contractor D->E F Complete Waste Manifest Documentation E->F

Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory setting.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Safeguarding Researchers: Essential Protocols for Handling ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ABBV-467 is not publicly available. This guidance is based on best practices for handling potent, investigational compounds and should be supplemented by a thorough internal risk assessment and adherence to all institutional and regulatory safety protocols.

As a potent and selective MCL-1 inhibitor, this compound is a valuable tool in cancer research.[1] Due to its cytotoxic potential, demonstrated by its ability to induce apoptosis in cancer cell lines, stringent safety measures are imperative to protect researchers and the laboratory environment.[2][3][4] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a research setting.

Personal Protective Equipment (PPE)

The primary route of exposure to potent compounds in a laboratory setting includes inhalation of aerosols, skin contact, and accidental ingestion. Therefore, a multi-layered approach to PPE is critical. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or N95/N100 respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

Operational and Disposal Plans

A clear and well-defined workflow for handling and disposing of this compound and associated waste is crucial to minimize the risk of exposure and environmental contamination.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management prep_ppe Don Appropriate PPE weigh Weigh this compound in a Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Appropriate Solvent in a Fume Hood weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate Segregate Contaminated Waste doff_ppe->segregate label_waste Label as 'Hazardous Waste' segregate->label_waste store_waste Store in a Secure, Designated Area label_waste->store_waste dispose Dispose via Approved Hazardous Waste Vendor store_waste->dispose

General workflow for the safe handling and disposal of this compound.
Detailed Disposal Procedures

All materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Unused Compound: Dispose of through a certified hazardous waste vendor.

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the compound's name.

  • Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

All waste disposal must be carried out in accordance with local, state, and federal regulations.[2][5][6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a respirator, double gloves, a disposable gown, and eye protection.

  • Contain the Spill: Use a chemical spill kit with absorbent pads to cover and contain the spill. For powdered spills, gently cover with damp absorbent material to avoid creating dust.

  • Clean the Area: Once the spill is absorbed, carefully clean the area with an appropriate deactivating solution or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the institution's environmental health and safety department.

By adhering to these stringent safety protocols, researchers can safely handle this compound, enabling continued investigation into its therapeutic potential while ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.